molecular formula C8H18N4O4 B605433 Aminooxy-PEG3-azide

Aminooxy-PEG3-azide

Cat. No.: B605433
M. Wt: 234.25 g/mol
InChI Key: WSRXFPCTWIFEOF-UHFFFAOYSA-N
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Description

A bi-functional linker with potential applications in oligonucleotide Click ligations.>Aminooxy-PEG3-azide is a PEG derivative containing an aminooxy group and an azide group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.

Properties

IUPAC Name

O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXFPCTWIFEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Aminooxy-PEG3-azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-azide is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, chemical biology, and drug development. Its unique structure incorporates two distinct reactive handles—an aminooxy group and an azide group—separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This design allows for a sequential and chemoselective two-step ligation strategy, making it a versatile reagent for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2].

The aminooxy moiety reacts specifically with aldehydes and ketones to form a stable oxime bond, a reaction known as oxime ligation[3][4][5]. The azide group participates in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

This guide provides a comprehensive overview of the structure, properties, and core experimental protocols for utilizing this compound in research and development.

Core Structure and Properties

This compound is characterized by its linear structure containing a terminal aminooxy group (-ONH₂), a triethylene glycol spacer, and a terminal azide group (-N₃).

  • IUPAC Name: O-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)hydroxylamine

  • SMILES: NOCCOCCOCCOCCN=[N+]=[N-]

The key physicochemical properties of this compound are summarized in the table below.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 1306615-51-9
Chemical Formula C₈H₁₈N₄O₄
Molecular Weight 234.26 g/mol
Exact Mass 234.1328 u
Purity Typically >95%
Appearance Liquid or oilN/A
Solubility Soluble in aqueous media and organic solvents (e.g., DMSO, DMF)
Storage Conditions Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Keep dry and dark. Highly reactive; immediate use (within 1 week) is recommended.

Experimental Workflow and Reactions

The utility of this compound lies in its ability to link two different molecules (e.g., a protein and a payload) through two orthogonal reactions. The general workflow involves first reacting one of the functional groups (e.g., the aminooxy group with an aldehyde-modified protein) and then, after purification, reacting the second group (e.g., the azide with an alkyne-modified payload).

G cluster_step1 Step 1: First Ligation cluster_step2 Step 2: Second Ligation A Molecule A (e.g., Aldehyde-modified Antibody) R1 Oxime Ligation A->R1 B This compound B->R1 C Molecule B (e.g., Alkyne-modified Drug) R2 Click Chemistry (SPAAC or CuAAC) C->R2 D Intermediate Conjugate (Antibody-PEG-azide) D->R2 Purified Intermediate E Final Conjugate (Antibody-Drug Conjugate) R1->D R2->E

Caption: Dual-reaction workflow using this compound linker.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key reactions involving this compound. Optimization is often required based on the specific substrates.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group to a protein that has been modified to present an aldehyde group.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

  • This compound.

  • Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS or HEPES).

  • (Optional) Aniline catalyst stock solution (e.g., 200 mM in DMSO). Aniline can accelerate the reaction.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Ensure the aldehyde-modified protein is in the appropriate amine-free reaction buffer at a known concentration. If the protein buffer contains primary amines (like Tris), a buffer exchange must be performed first.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO or water).

  • Reaction Setup:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The exact ratio should be optimized.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by techniques like SDS-PAGE (which will show a molecular weight shift) or LC-MS.

  • Purification: Remove excess, unreacted this compound and catalyst using a desalting column (e.g., Zeba™ Spin) or dialysis against the desired buffer for the next step.

  • Characterization: Confirm the successful conjugation and purity of the resulting azide-functionalized protein using LC-MS or other appropriate analytical methods.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free reaction of the azide-functionalized intermediate with a molecule containing a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Azide-functionalized intermediate (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-functionalized molecule (e.g., DBCO-Payload).

  • Solvent for the alkyne molecule (e.g., DMSO).

  • Purification equipment (e.g., SEC, dialysis).

Procedure:

  • Reactant Preparation: Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent like DMSO.

  • Reaction Setup: Add a 1.5- to 5-fold molar excess of the strained alkyne solution to the solution of the azide-functionalized intermediate.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS or HPLC.

  • Purification: Purify the final bioconjugate to remove any unreacted alkyne-functionalized molecule. The method of choice (e.g., size-exclusion chromatography, dialysis, or HIC) will depend on the properties of the final conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the azide-functionalized intermediate with a molecule containing a terminal alkyne, using a copper(I) catalyst. This method is not suitable for live-cell applications due to copper toxicity.

Materials:

  • Azide-functionalized intermediate (from Protocol 1).

  • Terminal alkyne-functionalized molecule.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper ligand stock solution (e.g., THPTA, BTTAA) (e.g., 250 mM in DMSO/water).

  • Reducing agent: Sodium Ascorbate (freshly prepared stock solution, e.g., 500 mM in water).

  • Reaction buffer (e.g., PBS).

Procedure:

  • Reactant Preparation: In a reaction tube, combine the azide-functionalized intermediate and a 1.5- to 5-fold molar excess of the terminal alkyne-functionalized molecule in the reaction buffer.

  • Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

  • Reaction Initiation:

    • Add the copper/ligand premix to the biomolecule/alkyne mixture. The final concentration of copper is typically 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

This compound is a powerful and versatile bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive ends allow for controlled, sequential ligations through stable oxime and triazole linkages. By understanding its core structure and leveraging the established protocols for oxime ligation and click chemistry, researchers can effectively apply this reagent to advance programs in drug delivery, diagnostics, and fundamental biological studies.

References

An In-depth Technical Guide to Aminooxy-PEG3-azide: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, bifunctional linkers are indispensable tools for conjugating diverse molecules with precision and stability. Among these, Aminooxy-PEG3-azide has emerged as a versatile and valuable reagent. Its heterobifunctional nature, featuring an aminooxy group and an azide moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, enables a wide range of applications in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties and Specifications

This compound is a polyethylene glycol derivative containing two distinct reactive groups.[3] The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds, a reaction that is highly efficient under mild acidic conditions.[4] The azide group participates in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The hydrophilic PEG3 spacer enhances the solubility of the molecule and its conjugates in aqueous media.

Quantitative Data Summary

For ease of reference, the key quantitative specifications for this compound are summarized in the tables below.

Identifier Value Reference(s)
CAS Number 1306615-51-9
Synonyms Aminoxy-PEG3-N3, Aminooxy-TEG-azide
Chemical and Physical Properties Value Reference(s)
Molecular Formula C8H18N4O4
Molecular Weight 234.26 g/mol
Purity >95%
Appearance Colorless oil or solid powder
Solubility Soluble in DMSO, DCM, THF, acetonitrile, DMF
Storage and Handling Condition Reference(s)
Short-term Storage 0 - 4 °C (days to weeks)
Long-term Storage -20 °C (months to years)
Shipping Condition Shipped under ambient temperature
Stability Stable for several weeks during shipping

Reaction Mechanisms and Logical Workflow

The dual functionality of this compound allows for a two-step sequential or orthogonal conjugation strategy. This is conceptually illustrated in the diagram below.

cluster_reactants Reactants cluster_reactions Reactions cluster_products Products This compound This compound Oxime_Ligation Oxime Ligation (pH 4.5-7.0) This compound->Oxime_Ligation Aldehyde_Molecule Molecule A (with Aldehyde/Ketone) Aldehyde_Molecule->Oxime_Ligation Alkyne_Molecule Molecule B (with Alkyne/DBCO/BCN) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Alkyne_Molecule->Click_Chemistry Intermediate Molecule A-PEG3-Azide Oxime_Ligation->Intermediate Final_Conjugate Molecule A-PEG3-Molecule B Click_Chemistry->Final_Conjugate Intermediate->Click_Chemistry Start Start: Monoclonal Antibody (mAb) Site_Specific_Modification 1. Site-Specific Modification (e.g., introduction of an aldehyde) Start->Site_Specific_Modification Aldehyde_mAb Aldehyde-tagged mAb Site_Specific_Modification->Aldehyde_mAb Oxime_Ligation 2. Oxime Ligation with this compound Aldehyde_mAb->Oxime_Ligation Azide_mAb Azide-functionalized mAb Oxime_Ligation->Azide_mAb Click_Chemistry 3. Click Chemistry (SPAAC) with DBCO-Drug Azide_mAb->Click_Chemistry ADC Antibody-Drug Conjugate (ADC) Click_Chemistry->ADC Purification 4. Purification and Characterization ADC->Purification Final_Product Final Product: Purified ADC Purification->Final_Product PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex Formation (PROTAC-mediated) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling

References

The Dual-Action Mechanism of Aminooxy-PEG3-azide: A Technical Guide to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and stable linkage of molecules is paramount. Aminooxy-PEG3-azide has emerged as a powerful heterobifunctional linker, offering a versatile toolkit for researchers in drug development, diagnostics, and fundamental biological studies. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its dual functionalities, quantitative reaction parameters, and step-by-step experimental protocols.

Core Concepts: A Trifunctional Architecture for Versatile Ligation

This compound is a molecule meticulously designed with three key components, each contributing to its broad utility in bioconjugation:

  • Aminooxy Group (-O-NH₂): This functional group provides a highly selective reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime bond. This "oxime ligation" is a cornerstone of chemoselective conjugation, allowing for the specific labeling of molecules, such as glycoproteins, that have been oxidized to generate aldehydes.[1][2][3][4][5]

  • PEG3 Linker (- (CH₂CH₂O)₃ -): The short, hydrophilic polyethylene glycol (PEG) spacer, consisting of three ethylene glycol units, imparts several beneficial properties. It enhances the aqueous solubility of the conjugate, reduces potential immunogenicity, and provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining biological activity.

  • Azide Group (-N₃): This moiety is the gateway to the world of "click chemistry." The azide group reacts with terminal alkynes in a highly efficient and specific manner to form a stable triazole ring. This reaction can be performed under two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This unique combination of an aminooxy group for carbonyl ligation and an azide group for click chemistry, bridged by a biocompatible PEG linker, allows for a two-step, orthogonal conjugation strategy. This enables the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Data Presentation: Quantitative Insights into Reaction Efficiency

The efficiency and stability of the linkages formed by this compound are critical for the successful development of bioconjugates. The following tables summarize key quantitative data for the two primary reactions.

Table 1: Kinetics of Oxime Ligation

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-functionalized peptide + BenzaldehydeNone7.02.6 ± 0.1
Aminooxyacetyl-functionalized peptide + BenzaldehydeAniline (10 mM)7.0190 ± 10
Aminooxyacetyl-functionalized peptide + BenzaldehydeAniline (100 mM)7.02,000 ± 100
Aldehyde-functionalized protein + Aminooxy-dansylAniline (100 mM)7.3Minimal conversion in 90s
Aldehyde-functionalized protein + Aminooxy-dansylm-phenylenediamine (750 mM)7.3Complete labeling in ~90s
Aldehyde-functionalized protein + Aminooxy-PEGNone7.0-
Aldehyde-functionalized protein + Aminooxy-PEGAniline (10 mM)7.019-fold rate increase vs. uncatalyzed
Aldehyde-functionalized protein + Aminooxy-PEGp-phenylenediamine (10 mM)7.0120-fold rate increase vs. uncatalyzed

Table 2: Stability of Oxime and Triazole Linkages

Linkage TypeConditionHalf-life (t₁/₂)NotesReference(s)
OximepD 7.0> 1000 hoursSignificantly more stable than hydrazone linkages under the same conditions.
OximeAcidic refluxLabileThe oxime bond is generally stable but can be cleaved under harsh acidic conditions.
1,4-disubstituted 1,2,3-triazole (from CuAAC)Physiological conditionsHighly StableConsidered biologically inert and stable to a wide range of chemical and biological conditions.
1,2,3-triazole (from SPAAC)Physiological conditionsHighly StableSimilar to the CuAAC product, the triazole ring is exceptionally stable.

Mandatory Visualization: Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows associated with this compound bioconjugation.

Oxime_Ligation_Mechanism Aminooxy R1-O-NH₂ (Aminooxy Group) Carbinolamine R1-O-NH-C(OH)(H/R)-R2 (Carbinolamine Intermediate) Aminooxy->Carbinolamine + H⁺ Carbonyl R2-C(=O)-H/R (Aldehyde/Ketone) Carbonyl->Carbinolamine Oxime R1-O-N=C(H/R)-R2 (Stable Oxime Linkage) Carbinolamine->Oxime - H₂O

Mechanism of Oxime Ligation.

Click_Chemistry_Mechanisms cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC R1-N₃ (Azide) Triazole_CuAAC R1-Triazole-R2 (1,4-disubstituted Triazole) Azide_CuAAC->Triazole_CuAAC Cu(I) catalyst Alkyne_CuAAC R2-C≡CH (Terminal Alkyne) Alkyne_CuAAC->Triazole_CuAAC Azide_SPAAC R1-N₃ (Azide) Triazole_SPAAC R1-Triazole-R2 (Triazole) Azide_SPAAC->Triazole_SPAAC No catalyst Cyclooctyne R2-Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_SPAAC

Click Chemistry Reaction Mechanisms.

ADC_Synthesis_Workflow Start Start: Antibody with Glycosylation Site Oxidation 1. Oxidation of Glycans (e.g., with NaIO₄) Start->Oxidation Aldehyde_Antibody Antibody with Aldehyde Groups Oxidation->Aldehyde_Antibody Ligation 2. Oxime Ligation with This compound Aldehyde_Antibody->Ligation Azide_Antibody Azide-Functionalized Antibody Ligation->Azide_Antibody Click_Reaction 3. Click Chemistry with Alkyne-Drug Conjugate Azide_Antibody->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification 4. Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Glycoprotein Labeling via Oxime Ligation

This protocol describes the labeling of an antibody at its glycosylation sites.

Materials:

  • IgG antibody to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • This compound

  • Aniline (optional catalyst)

  • PBS buffer, pH 7.4

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM).

  • Oxidation of Carbohydrates: a. Prepare a 100 mM stock solution of NaIO₄ in deionized water. b. Add the NaIO₄ stock solution to the antibody solution to a final concentration of 1-10 mM. c. Incubate the reaction on ice or at 4°C for 30 minutes, protected from light. d. Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 5 minutes at 4°C. e. Remove excess periodate and ethylene glycol by buffer exchange into 1X Reaction Buffer (pH 5.5) using an SEC column.

  • Aminooxy Ligation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add a 50-fold molar excess of the this compound stock solution to the oxidized antibody solution. c. For catalyzed reactions, aniline can be added to a final concentration of 10-100 mM. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: a. Remove excess this compound and other small molecules by SEC using PBS buffer (pH 7.4) as the eluent. b. Collect the protein-containing fractions. c. The resulting azide-functionalized antibody is ready for the subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized biomolecule with an alkyne-containing molecule.

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)

  • Alkyne-containing cargo molecule (e.g., drug, dye)

  • Copper(II) sulfate (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium ascorbate

  • PBS buffer, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Stock Solutions: a. Prepare a 20 mM stock solution of CuSO₄ in deionized water. b. Prepare a 50 mM stock solution of THPTA in deionized water. c. Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh). d. Prepare a 10 mM stock solution of the alkyne-containing cargo molecule in anhydrous DMSO.

  • CuAAC Reaction: a. In a microcentrifuge tube, combine the azide-functionalized biomolecule (e.g., final concentration of 25 µM) in PBS buffer. b. Add the alkyne-containing cargo molecule to a final concentration of 50-100 µM (2-4 fold molar excess). c. Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let it stand for 1-2 minutes. d. Add the catalyst premix to the reaction mixture. e. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM. f. Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: a. Purify the final bioconjugate using SEC or another appropriate chromatography method to remove the copper catalyst, excess reagents, and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized biomolecule with a strained alkyne.

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • PBS buffer, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of the strained alkyne-containing molecule in anhydrous DMSO.

  • SPAAC Reaction: a. To the azide-functionalized biomolecule in PBS buffer, add the strained alkyne-containing molecule stock solution to a final concentration that is in 2-10 fold molar excess over the biomolecule. b. Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used and the concentration of the reactants.

  • Purification: a. Purify the final bioconjugate using SEC or another appropriate chromatography method to remove unreacted reagents.

Conclusion

This compound stands out as a highly versatile and powerful tool in the field of bioconjugation. Its dual-action mechanism, enabling both oxime ligation and click chemistry, provides researchers with a robust and orthogonal strategy for the precise construction of complex bioconjugates. The inclusion of a PEG3 linker further enhances the properties of the resulting molecules, making this linker particularly well-suited for applications in drug development, such as the synthesis of ADCs and PROTACs, as well as in advanced diagnostics and biological research. By understanding the fundamental principles of its reactivity and employing optimized experimental protocols, scientists can fully leverage the potential of this compound to advance their research and development goals.

References

The Bifunctional Nature of Aminooxy-PEG3-azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the bifunctional linker, Aminooxy-PEG3-azide, tailored for researchers, scientists, and professionals in the field of drug development. This document elucidates the core characteristics of this versatile molecule, detailing its chemical properties, reaction mechanisms, and applications in modern bioconjugation strategies.

This compound is a heterobifunctional crosslinker that possesses two distinct reactive moieties at either end of a three-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] This unique structure allows for the sequential and chemoselective conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Functionality

The power of this compound lies in the orthogonal reactivity of its two terminal functional groups: the aminooxy group and the azide group.

  • The Aminooxy Group: This moiety reacts specifically with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. This reaction is highly efficient under mild acidic to neutral pH conditions and is a cornerstone of chemoselective ligation. The resulting oxime bond is significantly more stable than imine or hydrazone bonds formed from reactions with primary amines or hydrazides, respectively.

  • The Azide Group: This functional group is the key to "click chemistry," a set of biocompatible, high-yield reactions. The azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable 1,4-disubstituted triazole. Alternatively, in a copper-free approach, it can react with a strained cyclooctyne (e.g., DBCO or BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), which is particularly advantageous for applications in living systems due to the absence of cytotoxic copper catalysts.

  • The PEG3 Spacer: The short polyethylene glycol linker imparts several beneficial properties. It increases the hydrophilicity and aqueous solubility of the molecule and the resulting conjugate. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C8H18N4O4
Molecular Weight 234.26 g/mol
Purity Typically ≥95%
Appearance Varies (often a colorless to pale yellow oil or solid)N/A
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C for long-term storage

Experimental Protocols

Detailed methodologies for the two key reactions of this compound are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol describes the conjugation of this compound to a biomolecule containing an aldehyde group.

Materials:

  • Aldehyde-containing biomolecule (e.g., a protein with a genetically encoded aldehyde tag)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.0

  • Aniline (optional, as a catalyst)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Biomolecule Preparation: Prepare a solution of the aldehyde-containing biomolecule in the Reaction Buffer.

  • This compound Preparation: Dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 10 mM).

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution.

  • Catalyst Addition (Optional): For reactions at neutral pH, aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction can also be performed at 4°C for overnight incubation.

  • Reaction Quenching (Optional): To stop the reaction, a quenching reagent such as hydroxylamine can be added.

  • Purification: Remove the excess this compound and other small molecules by SEC or dialysis against a suitable buffer.

  • Characterization: Confirm the conjugation and determine the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the azide-functionalized biomolecule from Protocol 1 and a DBCO-containing molecule.

Materials:

  • Azide-functionalized biomolecule (product of Protocol 1)

  • DBCO-containing molecule (e.g., a fluorescent dye, drug molecule)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reactant Preparation: Prepare a solution of the azide-functionalized biomolecule in the Reaction Buffer. Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to a desired stock concentration.

  • Reaction Initiation: Add a 1.5- to 5-fold molar excess of the DBCO-containing molecule to the azide-functionalized biomolecule solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the final bioconjugate to remove unreacted DBCO-containing molecule using SEC or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of the bifunctional conjugation process.

G cluster_oxime Oxime Ligation A Aldehyde-modified Biomolecule C Reaction (pH 6.5-7.0) A->C B This compound B->C D Azide-functionalized Biomolecule C->D

Caption: Workflow for the initial oxime ligation step.

G cluster_spaac SPAAC Reaction E Azide-functionalized Biomolecule G Reaction (PBS, pH 7.4) E->G F DBCO-modified Molecule F->G H Final Bioconjugate G->H

Caption: Workflow for the subsequent SPAAC reaction.

G start Start step1 Step 1: Oxime Ligation Mix Aldehyde-Biomolecule and this compound Incubate (2-12h, RT) Purify by SEC/Dialysis start->step1 step2 Step 2: SPAAC Reaction Add DBCO-Molecule to Azide-Biomolecule Incubate (1-4h, RT) Purify by SEC/Dialysis step1->step2 end End step2->end

References

Aminooxy-PEG3-azide for beginners in click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Aminooxy-PEG3-azide for Beginners in Click Chemistry

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, "click chemistry" offers a powerful and efficient toolkit. This guide provides a foundational understanding of this compound, a versatile heterobifunctional linker, and its application in click chemistry.

Introduction to Click Chemistry

Click chemistry is a chemical philosophy introduced by K. Barry Sharpless in 2001, emphasizing reactions that are simple to perform, high-yielding, and create minimal byproducts.[1][2] These reactions are modular, wide in scope, and often insensitive to oxygen and water, making them ideal for complex biological environments.[1][3] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable triazole ring.[1] This process is highly efficient and selective, proceeding under mild conditions, often in aqueous solutions.

The Core Reagent: this compound

This compound is a bifunctional linker molecule designed for elegant and efficient bioconjugation. It consists of three key components:

  • An Aminooxy Group (-ONH2): This group reacts specifically with aldehydes and ketones to form a stable oxime bond.

  • A PEG3 Spacer: A three-unit polyethylene glycol (PEG) chain acts as a hydrophilic spacer, which can increase the solubility and biocompatibility of the resulting conjugate in aqueous media.

  • An Azide Group (-N3): This is the "click" functionality. It reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes like DBCO or BCN in a copper-free reaction (SPAAC) to form a stable triazole linkage.

This dual functionality allows for a two-step, sequential conjugation strategy, providing precise control over the assembly of complex biomolecules.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 1306615-51-9
Molecular Formula C8H18N4O4
Molecular Weight ~234.26 g/mol
Purity ≥95%

Visualizing the Molecular Structure and Reactions

Diagrams are essential for understanding the components and processes involved in using this compound.

Caption: Chemical structure of this compound.

The primary application of the azide group is the CuAAC reaction, a cornerstone of click chemistry.

G cluster_product Product Azide R1-N3 (Azide) Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole accelerates reaction (10⁷ to 10⁸ fold) A 1. Prepare Biomolecule (e.g., Generate Aldehyde on Antibody) C 3. Oxime Ligation (React Antibody with this compound) A->C B 2. Prepare Payload (e.g., Alkyne-modified Drug) E 5. Click Reaction (CuAAC) (React Azide-Antibody with Alkyne-Drug) B->E D 4. Purification (Remove excess linker) C->D D->E F 6. Final Purification (Isolate pure Bioconjugate/ADC) E->F G Final Product: Antibody-Drug Conjugate F->G

References

The Pivotal Role of the PEG3 Spacer in Aminooxy-PEG3-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in the bifunctional linker, Aminooxy-PEG3-azide.

This compound is a heterobifunctional crosslinker featuring a highly reactive aminooxy group and an azide moiety. The aminooxy group readily reacts with aldehydes or ketones to form stable oxime bonds, while the azide group participates in highly efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] The three-unit polyethylene glycol (PEG3) chain serves as a hydrophilic spacer, separating the two reactive ends. This seemingly simple spacer plays a critical and multifaceted role in the design and function of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]

This guide will delve into the quantitative and qualitative impact of the PEG3 spacer on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

Data Presentation: Properties Conferred by the PEG3 Spacer

While direct quantitative data for a PEG3 spacer is often embedded within broader studies focusing on longer PEG chains, the following table summarizes the well-established advantages. For illustrative purposes, comparative data for longer PEG chains are included to demonstrate the general principles of PEGylation.

PropertyDescriptionQuantitative Impact (Illustrative Examples with Longer PEG Chains)
Enhanced Hydrophilicity The ethylene glycol units of the PEG spacer are highly hydrophilic, which is crucial for improving the solubility of often hydrophobic payloads used in ADCs and PROTACs. This increased solubility helps to prevent aggregation and precipitation of the bioconjugate.A linker-payload that was insoluble in aqueous media became soluble and showed nearly quantitative conversion in conjugation reactions after incorporating a PEG24 spacer.
Improved Pharmacokinetics (PK) PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life. This prolonged exposure can enhance the therapeutic efficacy of the bioconjugate.In a study optimizing a glucuronide-MMAE linker for an ADC, increasing the PEG chain length to 8 units resulted in slower clearance and increased overall exposure (AUC).
Reduced Immunogenicity The PEG spacer can create a "stealth" effect by forming a hydration shell around the bioconjugate, which can mask potentially immunogenic epitopes from the immune system.While specific data for PEG3 is limited, PEGylation, in general, is a well-established method to reduce the immunogenicity of therapeutic proteins.
Precise Spatial Control The defined length of the monodisperse PEG3 spacer provides precise control over the distance between the two conjugated molecules. This is critical in PROTACs for optimal ternary complex formation and in ADCs to prevent steric hindrance of the antibody's binding site.The linker length in PROTACs is a critical determinant of efficacy, with linkers that are too short causing steric hindrance and those that are too long failing to effectively bring the target protein and E3 ligase together.
Increased Stability By preventing the aggregation of hydrophobic payloads, the PEG3 spacer contributes to the overall stability of the bioconjugate during storage and in circulation.ADCs with a pendant 12-unit PEG chain demonstrated superior physical and chemical stability under thermal stress compared to those with a linear 24-unit PEG or a non-PEG linker.

Experimental Protocols

The successful implementation of this compound in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for the two key reactions involving this linker: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes the reaction of the aminooxy group of this compound with a molecule containing an aldehyde functionality.

Materials:

  • This compound

  • Aldehyde-containing molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

  • Aniline (optional, as a catalyst)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.

  • Ligation Reaction:

    • To the solution of the aldehyde-containing molecule, add the this compound stock solution to achieve a 10-50 fold molar excess of the linker. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

    • (Optional) For catalysis, a stock solution of aniline in DMSO can be added to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion, remove the excess unreacted this compound and byproducts.

    • For protein conjugates, purification can be achieved by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of the azide group of an this compound conjugate with an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (product from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Purification system

Procedure:

  • Preparation of Reactants and Catalyst:

    • Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (a 1.5 to 5-fold molar excess of the alkyne is often used).

    • Add the THPTA/TBTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove copper, excess reagents, and byproducts.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.

Logical Relationship of PEG3 Spacer Advantages

PEG3_Advantages cluster_advantages Core Advantages of PEG3 Spacer PEG3 This compound Solubility Increased Solubility PEG3->Solubility PK Improved Pharmacokinetics PEG3->PK Immuno Reduced Immunogenicity PEG3->Immuno Spacing Precise Spatial Control PEG3->Spacing

Core advantages of the PEG3 spacer in bioconjugation.

Experimental Workflow for Dual Conjugation

Dual_Conjugation_Workflow MoleculeA Molecule A (with Aldehyde) Intermediate Intermediate Conjugate (Molecule A-PEG3-azide) MoleculeA->Intermediate Oxime Ligation Linker This compound Linker->Intermediate FinalProduct Final Bioconjugate (Molecule A-PEG3-Molecule B) Intermediate->FinalProduct Click Chemistry (CuAAC) MoleculeB Molecule B (with Alkyne) MoleculeB->FinalProduct

Workflow for creating a bioconjugate using both functionalities of this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (with PEG3 linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary UbPOI Polyubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->UbPOI Proteasome Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Aminooxy-PEG3-Azide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Aminooxy-PEG3-azide, a heterobifunctional linker crucial for advancements in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document summarizes key quantitative data, outlines experimental considerations, and visualizes the reaction pathways of this versatile molecule.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative featuring two reactive functional groups: an aminooxy group and an azide group. The hydrophilic PEG spacer enhances solubility in aqueous environments.[1][2] The terminal azide allows for covalent linkage with alkyne-containing molecules via "Click Chemistry," while the aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds.[1][2][3]

Solubility Data

This compound exhibits solubility in a range of common organic solvents. The presence of the PEG spacer also imparts a degree of aqueous solubility.

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Aqueous MediaIncreased solubility due to the hydrophilic PEG spacer

Note: Quantitative solubility data (e.g., mg/mL) is not consistently published by suppliers. It is recommended to perform small-scale solubility tests for specific applications and buffer systems.

Stability and Storage Recommendations

The stability of this compound is critical for its successful application. While generally stable for short periods under ambient shipping conditions, proper storage is essential to ensure its integrity and reactivity over time. There is some variation in the recommended storage conditions and long-term stability among suppliers.

ConditionTemperatureDurationNotes
Short-Term Storage 0 - 4°CDays to WeeksKeep dry and protected from light.
2 - 8°CNot SpecifiedKeep container tightly closed.
Long-Term Storage -20°CMonths to YearsRecommended for optimal stability.
-5°CNot SpecifiedKeep dry and avoid sunlight.
In Pure Form -20°CUp to 3 years
In Solvent -80°CUp to 1 year
Stock Solutions 0 - 4°C (Short-Term)Days to Weeks
-20°C (Long-Term)Months

Caution: One supplier suggests that aminooxy compounds are highly reactive and recommends immediate use (within one week). This contrasts with other sources indicating a shelf-life of over two years with proper storage. Researchers should consider the source of the reagent and their specific application's sensitivity when determining storage and handling procedures.

Experimental Protocols: General Guidelines

General Protocol for Solubility Assessment
  • Solvent Selection: Choose a range of relevant solvents (e.g., water, PBS, DMSO, ethanol).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear vial.

  • Solvent Addition: Add a measured volume of the selected solvent in a stepwise manner.

  • Mixing: After each addition, vortex or sonicate the sample for a set period to facilitate dissolution.

  • Visual Inspection: Observe the solution against a contrasting background to check for any undissolved particulate matter.

  • Quantification: Continue adding solvent until the compound is fully dissolved. The solubility can then be expressed in terms of mg/mL or molarity. For more precise measurements, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy if a chromophore is present or can be derivatized).

General Protocol for Stability Assessment
  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or buffer at a known concentration.

  • Storage Conditions: Store the aliquots under various conditions (e.g., different temperatures: -20°C, 4°C, room temperature; different lighting conditions: protected from light, exposed to light).

  • Time Points: Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analytical Method: At each time point, analyze an aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The method should be able to separate the intact this compound from any potential degradation products.

  • Data Analysis: Compare the peak area of the intact compound at each time point to the initial (time 0) sample. A decrease in the peak area indicates degradation. The percentage of remaining compound can be plotted against time to determine the degradation rate.

Bioconjugation Workflow

This compound serves as a linker between two molecules through two distinct and orthogonal reaction pathways. The following diagram illustrates this dual functionality.

G cluster_0 This compound Core cluster_1 Reaction Pathways A Aminooxy Group (H2N-O-) PEG PEG3 Spacer A->PEG Oxime Stable Oxime Linkage A->Oxime Oxime Ligation B Azide Group (-N3) PEG->B Triazole Stable Triazole Linkage B->Triazole Click Chemistry (e.g., CuAAC, SPAAC) Aldehyde Aldehyde/Ketone Containing Molecule Aldehyde->Oxime Alkyne Alkyne Containing Molecule Alkyne->Triazole

Caption: Bioconjugation reactions of this compound.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative to perform in-house validation of these properties within the specific experimental context.

References

Key features of Aminooxy-PEG3-azide as a crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Aminooxy-PEG3-azide as a Bifunctional Crosslinker

Introduction

This compound is a heterobifunctional crosslinking reagent widely employed by researchers, chemists, and drug development professionals in the field of bioconjugation. This molecule possesses two distinct reactive termini—an aminooxy group and an azide group—separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for sequential and chemoselective conjugation reactions, making it a valuable tool for linking biomolecules.

The integrated PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugates, a critical feature when working with biological systems.[2][3] Its principal applications lie in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise and stable linkage between different molecular entities is paramount.[1]

Core Chemical Properties

The fundamental properties of this compound are summarized below. These specifications are critical for calculating reaction stoichiometries, assessing purity, and ensuring proper storage and handling.

PropertyValueReferences
Chemical Formula C₈H₁₈N₄O₄
Molecular Weight 234.26 g/mol
Exact Mass 234.1328 u
CAS Number 1306615-51-9
Purity Typically >95%
Appearance Varies (often a solid or oil)
Storage Conditions Short-term at 0-4°C; Long-term at -20°C. Should be kept dry and protected from light.
Solubility Soluble in water and most organic solvents.

Key Features and Reaction Mechanisms

The utility of this compound stems from its dual-reactive nature, enabling two orthogonal (chemically independent) conjugation reactions.

Aminooxy Group: Oxime Ligation

The aminooxy (-ONH₂) group reacts specifically with aldehydes or ketones to form a highly stable oxime bond. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. The reaction proceeds most efficiently at a neutral pH of 6.5-7.5.

Azide Group: Click Chemistry

The azide (-N₃) group is the functional handle for "Click Chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two primary forms of click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a copper catalyst. This is particularly advantageous for applications in living cells where copper toxicity is a concern.

The diagram below illustrates the bifunctional nature of the crosslinker.

G linker This compound aminooxy Aminooxy End (-ONH₂) linker->aminooxy azide Azide End (-N₃) linker->azide oxime Stable Oxime Bond aminooxy->oxime triazole Stable Triazole Bond azide->triazole carbonyl_mol Molecule A (with Aldehyde/Ketone) carbonyl_mol->oxime Oxime Ligation (pH 6.5-7.5) alkyne_mol Molecule B (with Alkyne/DBCO) alkyne_mol->triazole Click Chemistry (CuAAC or SPAAC) conjugate Molecule A - Linker - Molecule B oxime->conjugate triazole->conjugate

Bifunctional reaction schematic for this compound.

Experimental Protocols

The following protocols are generalized starting points for using this compound. Optimization may be required based on the specific biomolecules and reagents used.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare the linker stock solution.

  • (Optional) Aniline catalyst stock solution (e.g., 200 mM in water).

Methodology:

  • Prepare Linker Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 10-50 mM.

  • Prepare Protein Solution: Adjust the concentration of the aldehyde-modified protein to 1-10 mg/mL in the reaction buffer.

  • Reaction Incubation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC) with a buffer appropriate for the newly formed azide-functionalized protein.

  • Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group (e.g., on the protein from Protocol 1) to an alkyne-containing molecule, such as a cytotoxic drug or a fluorescent probe.

Materials:

  • Azide-functionalized protein (from Protocol 1) in an amine-free buffer (e.g., PBS), pH 7-8.

  • Alkyne-containing molecule.

  • Catalyst Premix Components:

    • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

    • Water-soluble ligand, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water). Using a ligand like THPTA protects biomolecules from oxidative damage and improves reaction efficiency.

    • Reducing agent, Sodium Ascorbate, stock solution (e.g., 300 mM in water, freshly prepared).

Methodology:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein and a 3- to 10-fold molar excess of the alkyne-containing molecule. Adjust the final volume with buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1 part CuSO₄ to 2-5 parts ligand. Let this mixture stand for a few minutes.

  • Initiate Reaction: Add the CuSO₄/THPTA premix to the protein/alkyne mixture to achieve a final copper concentration of 0.1-1.0 mM. Vortex briefly.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration should be 5-10 times the copper concentration.

  • Incubate: Protect the reaction from light and incubate for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using desalting columns, dialysis, or SEC to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Analyze the final product using SDS-PAGE, MS, HPLC, or functional assays to confirm successful conjugation.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

A primary application of this compound is in the construction of ADCs, where it serves as the stable, non-cleavable linker connecting a monoclonal antibody (mAb) to a cytotoxic payload. The workflow diagram below outlines the key steps in this process.

Workflow for synthesizing an ADC using this compound.

References

Methodological & Application

Protocol for Site-Specific Protein Labeling with Aminooxy-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the site-specific labeling of proteins using the heterobifunctional linker, Aminooxy-PEG3-azide. This reagent enables a two-step conjugation strategy, providing a versatile method for linking proteins to a variety of molecules, including fluorescent dyes, biotin, drug payloads for antibody-drug conjugates (ADCs), and ligands for proteolysis-targeting chimeras (PROTACs).

The core of this methodology lies in the sequential and bioorthogonal reactions facilitated by the two distinct reactive groups of the linker:

  • Aminooxy Group: This group reacts specifically with aldehyde or ketone moieties to form a stable oxime bond. To achieve site-specific labeling, an aldehyde or ketone must first be introduced into the target protein. This can be accomplished through enzymatic methods, such as the use of an "aldehyde tag," or by chemical modification, for instance, the oxidation of glycoproteins.

  • Azide Group: This group serves as a handle for "click chemistry," a set of highly efficient and specific reactions. The azide can be conjugated to a molecule containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained cyclooctyne (e.g., DBCO, BCN) via the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency in complex biological mixtures without cross-reactivity with native functional groups.[3]

This dual-reactivity approach allows for the modular and efficient construction of well-defined protein conjugates, a critical requirement in drug development and proteomics research. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the final conjugate.

Physicochemical Properties and Reaction Parameters

The successful application of this compound relies on an understanding of its properties and the optimal conditions for each reaction step.

PropertyValueReference
Molecular Formula C8H18N4O4[4]
Molecular Weight 234.26 g/mol [4]
Purity >95%
Storage Store at -20°C, keep dry and protected from light.
Solubility Soluble in DMSO, DMF, and aqueous buffers.
Aminooxy Reaction pH 4.0 - 6.0
Click Chemistry Reaction pH 4.0 - 11.0

Quantitative Analysis of Labeling Efficiency

The efficiency of each conjugation step is critical for producing a homogeneous product. Quantitative analysis is typically performed using mass spectrometry to determine the degree of labeling. For antibody-drug conjugates, this is often expressed as the drug-to-antibody ratio (DAR).

StepMethod of AnalysisExpected EfficiencyFactors Influencing Efficiency
Aldehyde/Ketone Introduction Mass Spectrometry (MS)>85% for enzymatic aldehyde tag conversionEnzyme concentration, incubation time, protein expression system
This compound Conjugation MS, SDS-PAGE>70%pH, reaction time, molar excess of linker
Click Chemistry Conjugation MS, HPLC, UV-Vis SpectroscopyNear-quantitative (>95%)Catalyst (for CuAAC), concentration of reactants, reaction time
Overall Protein Recovery Bradford assay, BCA assay>80%Number of purification steps, protein stability

Experimental Protocols

The following protocols provide a detailed methodology for the two-step labeling of a target protein using this compound.

Protocol 1: Site-Specific Aldehyde Introduction via Aldehyde Tagging

This protocol describes the enzymatic conversion of a genetically encoded "aldehyde tag" (e.g., a CxPxR consensus sequence) into a formylglycine (fGly) residue containing a reactive aldehyde.

Materials:

  • Protein with an aldehyde tag

  • Formylglycine-generating enzyme (FGE)

  • Reaction Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5

  • Purification equipment (e.g., size-exclusion chromatography or affinity chromatography column)

Procedure:

  • Protein Expression: Express the aldehyde-tagged protein in a suitable expression system (e.g., E. coli or mammalian cells) with co-expression of FGE.

  • Protein Purification: Purify the expressed protein using standard chromatography techniques appropriate for the protein of interest.

  • Enzymatic Conversion (if not performed in vivo): a. Prepare a reaction mixture containing the purified protein (10-50 µM) and FGE in the reaction buffer. b. Incubate the reaction at 37°C for 4-16 hours.

  • Purification: Remove the FGE and other reaction components by passing the mixture through an appropriate chromatography column.

  • Verification: Confirm the conversion of the cysteine in the aldehyde tag to formylglycine using mass spectrometry.

Protocol 2: Conjugation of this compound to Aldehyde-Tagged Protein

This protocol details the reaction between the aldehyde-containing protein and the aminooxy group of the linker.

Materials:

  • Aldehyde-tagged protein (from Protocol 1)

  • This compound

  • Reaction Buffer: 100 mM sodium acetate, pH 4.5

  • Anhydrous DMSO or DMF

  • Desalting column or ultrafiltration device

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. b. Buffer exchange the aldehyde-tagged protein into the reaction buffer to a concentration of 1-5 mg/mL.

  • Labeling Reaction: a. Add a 10-50 molar excess of the this compound stock solution to the protein solution. b. Mix gently and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Verification: Confirm the successful conjugation of the linker to the protein by mass spectrometry. The resulting azide-labeled protein is now ready for the click chemistry reaction.

Protocol 3: Click Chemistry Conjugation of the Azide-Labeled Protein

This protocol describes the final step of conjugating the azide-labeled protein with an alkyne-containing molecule of interest using either CuAAC or SPAAC.

Materials for CuAAC:

  • Azide-labeled protein (from Protocol 2)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

Procedure for CuAAC:

  • Reagent Preparation: a. Prepare stock solutions of the alkyne-containing molecule, CuSO4 (20 mM), THPTA (100 mM), and sodium ascorbate (300 mM, freshly prepared).

  • Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.

  • Click Reaction: a. To the azide-labeled protein solution, add a 5-20 molar excess of the alkyne-containing molecule. b. Add the premixed CuSO4/THPTA catalyst to the protein-alkyne mixture. c. Initiate the reaction by adding the sodium ascorbate solution. d. Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final protein conjugate using a desalting column, dialysis, or affinity chromatography to remove excess reagents and catalyst.

Materials for SPAAC (Copper-Free):

  • Azide-labeled protein (from Protocol 2)

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction Buffer: PBS, pH 7.4

Procedure for SPAAC:

  • Reagent Preparation: Prepare a stock solution of the strained alkyne-containing molecule in DMSO or an appropriate solvent.

  • Click Reaction: a. Add a 3-10 molar excess of the strained alkyne solution to the azide-labeled protein solution. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the final protein conjugate using a desalting column, dialysis, or affinity chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for protein labeling and its application in the development of ADCs and PROTACs.

G cluster_0 Step 1: Aldehyde Introduction cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Click Chemistry p1 Protein with Aldehyde Tag p2 Enzymatic Conversion (with FGE) p1->p2 p3 Aldehyde-Tagged Protein p2->p3 l2 Oxime Bond Formation p3->l2 l1 This compound l1->l2 l3 Azide-Labeled Protein l2->l3 c2 CuAAC or SPAAC Reaction l3->c2 c1 Alkyne-Molecule (e.g., Drug, Dye) c1->c2 c3 Final Labeled Protein Conjugate c2->c3

Caption: Experimental workflow for protein labeling.

ADC_Workflow cluster_0 Antibody Preparation cluster_1 Linker Conjugation cluster_2 Payload Attachment cluster_3 Purification & Analysis antibody Monoclonal Antibody with Aldehyde Tag linker_reaction React with This compound antibody->linker_reaction azide_ab Azide-Labeled Antibody linker_reaction->azide_ab click_reaction Click Chemistry (SPAAC) azide_ab->click_reaction payload Alkyne-Drug Payload payload->click_reaction adc Antibody-Drug Conjugate (ADC) click_reaction->adc purification Purification (e.g., SEC) adc->purification analysis Characterization (MS, HPLC for DAR) purification->analysis

Caption: Workflow for ADC synthesis.

PROTAC_Workflow cluster_0 Component Synthesis cluster_1 Linker Attachment to POI Ligand cluster_2 PROTAC Assembly cluster_3 Purification & Evaluation poi_ligand POI Ligand with Aldehyde linker_reaction React with This compound poi_ligand->linker_reaction e3_ligand E3 Ligase Ligand with Alkyne click_reaction Click Chemistry (CuAAC) e3_ligand->click_reaction azide_poi Azide-Linker-POI Intermediate linker_reaction->azide_poi azide_poi->click_reaction protac Final PROTAC Molecule click_reaction->protac purification Purification (HPLC) protac->purification evaluation Biological Evaluation (Degradation Assay) purification->evaluation

Caption: Logical workflow for PROTAC synthesis.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Aminooxy-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Aminooxy-PEG3-azide is a heterobifunctional linker that enables a site-specific, two-step conjugation strategy, providing precise control over the drug-to-antibody ratio (DAR) and allowing for the versatile attachment of payloads via click chemistry.[1][2][3]

This linker features an aminooxy group that reacts specifically with an aldehyde to form a stable oxime bond, and an azide group that serves as a handle for the subsequent bioorthogonal conjugation of an alkyne-functionalized payload through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2][4] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC. This methodology is particularly well-suited for site-specific conjugation to the glycan moieties present on the Fc region of antibodies, thereby minimizing interference with the antigen-binding domains.

These application notes provide detailed protocols for the generation of aldehyde groups on an antibody via glycan oxidation, followed by conjugation with this compound and subsequent payload attachment. Methodologies for purification and characterization of the resulting ADC are also described.

I. ADC Synthesis Workflow

The overall workflow for creating an ADC using this compound involves three main stages:

  • Antibody Modification: Generation of aldehyde groups on the antibody, typically through the oxidation of its native glycan structures.

  • Linker Conjugation: Reaction of the aldehyde-modified antibody with this compound to form a stable oxime linkage.

  • Payload Conjugation: Attachment of an alkyne-modified cytotoxic payload to the azide-functionalized antibody via click chemistry.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Oxidized_Ab Aldehyde-Modified mAb Antibody->Oxidized_Ab Periodate Oxidation Azide_Ab Azide-Functionalized mAb Oxidized_Ab->Azide_Ab Oxime Ligation ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC Click Chemistry Linker This compound Linker->Azide_Ab Payload Alkyne-Payload Payload->ADC

Figure 1: Overall workflow for ADC synthesis using this compound.

II. Experimental Protocols

Protocol 1: Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's glycan moieties through mild periodate oxidation.

Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

  • Quenching Solution: Ethylene glycol

  • Desalting columns (e.g., Sephadex G-25)

  • Coupling Buffer: PBS, pH 6.5-7.5

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 3-15 mg/mL in PBS, pH 7.4.

  • Reaction Setup:

    • To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

    • Prepare a fresh 100 mM stock solution of sodium periodate in deionized water.

    • Add 1/10th volume of the 100 mM sodium periodate solution to the antibody mixture. The final concentration of sodium periodate will be approximately 10 mM. For selective oxidation of sialic acid groups, a lower final concentration of 1 mM can be used.

  • Incubation: Incubate the reaction mixture for 30 minutes on ice or at 4°C, protected from light. The reaction time can be varied from 10 minutes to 1 hour to control the extent of oxidation.

  • Quenching: Add ethylene glycol to a final concentration of 100 mM to quench the unreacted sodium periodate. Incubate for 10-15 minutes on ice.

  • Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Coupling Buffer to remove excess reagents.

Protocol 2: Conjugation of this compound

This protocol details the conjugation of the aminooxy-functionalized linker to the aldehyde-modified antibody via oxime ligation.

Materials and Reagents:

  • Oxidized antibody from Protocol 1

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aniline (optional, as a catalyst)

  • Coupling Buffer: PBS, pH 6.5-7.5

Procedure:

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.

  • Conjugation Reaction:

    • To the purified oxidized antibody solution, add a 50-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each antibody.

    • (Optional) To accelerate the reaction, add aniline to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

  • Purification: Purify the resulting azide-functionalized antibody using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.

Protocol 3: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the alkyne-modified payload.

Materials and Reagents:

  • Azide-functionalized antibody from Protocol 2

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • Prepare a fresh stock solution of CuSO₄:THPTA (1:5 molar ratio) in deionized water.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Conjugation Reaction:

    • To the azide-functionalized antibody, add the alkyne-modified payload at a 5-10 fold molar excess.

    • Add the CuSO₄:THPTA solution to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other reagents.

Oxime_Ligation_and_Click_Chemistry Antibody Oxidized Antibody (Aldehyde) R-CHO Azide_Ab Azide-Functionalized Antibody R-CH=N-O-PEG3-N3 Antibody:f1->Azide_Ab:f1 Oxime Ligation Linker This compound H2N-O-PEG3-N3 Linker:f1->Azide_Ab:f1 ADC Antibody-Drug Conjugate R-CH=N-O-PEG3-Triazole-R' Azide_Ab:f1->ADC:f1 CuAAC Click Chemistry Payload Alkyne-Payload R'-C≡CH Payload:f1->ADC:f1

Figure 2: Chemical reactions involved in ADC synthesis.

III. Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for ADC synthesis using the glycan oxidation and aminooxy linker strategy.

ParameterTypical Range/ValueExpected OutcomeReference(s)
Antibody Oxidation
Antibody Concentration3-15 mg/mLEfficient reaction kinetics
NaIO₄ Concentration1-10 mMGeneration of aldehyde groups
Reaction pH5.5Optimal for periodate stability
Reaction Time10-60 minControl over the number of oxidized sites
Reaction Temperature4°C (on ice)Minimizes protein degradation
Oxime Ligation
Linker:Antibody Molar Ratio20-50 fold excessHigh conjugation efficiency
Reaction pH6.5-7.5Favorable for oxime bond formation
Aniline Catalyst10 mM (optional)Increased reaction rate
Reaction Time2-4 hoursCompletion of ligation
Reaction TemperatureRoom TemperatureEfficient conjugation
Payload Conjugation (CuAAC)
Payload:Antibody Molar Ratio5-10 fold excessHigh payload conjugation efficiency
Copper (II) Concentration100-200 µMCatalysis of click reaction
Final ADC Characteristics
Drug-to-Antibody Ratio (DAR)1.5 - 4.0Homogeneous ADC population
Purity (by SEC)>95%Removal of aggregates and fragments

IV. ADC Characterization

A. Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose. The addition of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Protocol Outline for HIC:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol).

  • Gradient: A descending salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations.

  • Detection: UV absorbance at 280 nm.

  • Calculation: The average DAR is calculated from the weighted average of the peak areas of the different DAR species.

Alternatively, reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) can be used to determine the DAR by analyzing the masses of the light and heavy chains of the reduced ADC.

B. Analysis of Purity and Aggregation

Size-Exclusion Chromatography (SEC) is the standard method for assessing the purity of the ADC and quantifying high molecular weight species (aggregates) and fragments.

Protocol Outline for SEC:

  • Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: A physiological pH buffer (e.g., PBS, pH 7.4).

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment is calculated from the peak areas in the chromatogram.

V. Mechanism of Action

The therapeutic effect of an ADC is initiated by its binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Following trafficking to the lysosome, the payload is released from the antibody, either through cleavage of the linker (for cleavable linkers) or degradation of the antibody itself (for non-cleavable linkers like the one formed with this compound). The released cytotoxic payload can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage.

ADC_MoA cluster_cell Target Cancer Cell Antigen Tumor Antigen Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Payload Payload_Release->Payload Cytotoxicity Cell Death Payload->Cytotoxicity ADC Antibody-Drug Conjugate ADC->Antigen Binding

Figure 3: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion

The use of this compound provides a robust and versatile platform for the site-specific synthesis of antibody-drug conjugates. The two-step approach, which combines stable oxime ligation with efficient click chemistry, allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio. The detailed protocols and characterization methods outlined in these application notes serve as a comprehensive guide for researchers and scientists engaged in the development of novel and effective ADC therapeutics.

References

Application of Aminooxy-PEG3-azide in PROTAC Development: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Aminooxy-PEG3-azide as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is a bifunctional linker that has gained prominence in the field of targeted protein degradation. Its unique architecture, featuring a terminal aminooxy group and an azide moiety connected by a flexible three-unit polyethylene glycol (PEG) chain, offers a powerful tool for the modular synthesis of PROTACs. The azide group serves as a chemical handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the covalent linkage to an alkyne-modified warhead that binds to the protein of interest (POI). The aminooxy functionality provides a reactive site for conjugation to a ketone or aldehyde-modified E3 ligase ligand. The PEG3 spacer enhances aqueous solubility and favorably influences the physicochemical properties of the resulting PROTAC, which is crucial for cell permeability and in vivo applications.

Core Applications in PROTAC Development

The primary application of this compound in PROTAC development is to serve as a bridge, connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand. This trimolecular complex formation hijacks the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.

Key Advantages:

  • Modular Synthesis: The orthogonal reactivity of the aminooxy and azide groups allows for a stepwise and modular assembly of the PROTAC molecule.

  • "Click Chemistry" Efficiency: The CuAAC reaction is known for its high yield, selectivity, and tolerance of a wide range of functional groups, simplifying the synthesis and purification process.[1]

  • Enhanced Physicochemical Properties: The hydrophilic PEG linker can improve the solubility and cell permeability of the final PROTAC, which are often challenging properties for these large molecules.

  • Flexibility: The PEG chain provides conformational flexibility to the PROTAC, which is often critical for allowing the warhead and the E3 ligase ligand to simultaneously bind to their respective proteins and form a productive ternary complex.

Spotlight on BRD4 Degradation

A prominent target for PROTACs utilizing PEG-based azide linkers is the bromodomain and extra-terminal domain (BET) protein BRD4. BRD4 is a key transcriptional coactivator implicated in the pathogenesis of various cancers, including acute myeloid leukemia and multiple myeloma.[2][3] By recruiting an E3 ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL) to BRD4, PROTACs can effectively induce its degradation, leading to potent anti-proliferative effects in cancer cells.

Quantitative Data on BRD4 Degraders

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative degradation data for potent BRD4-targeting PROTACs, illustrating the levels of efficacy that can be achieved.

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
Representative BRD4 PROTAC ABRD4CRBN-basedMV-4-11 (AML)7.36>98
Representative BRD4 PROTAC BBRD4VHL-basedMM.1S (Multiple Myeloma)Sub-nanomolar>99
Representative BRD4 PROTAC CBRD4CRBN-based22Rv1 (Prostate Cancer)<1>95

Note: The data presented are representative values for potent BRD4 degraders and may not correspond to PROTACs synthesized specifically with this compound, as such specific data is not publicly available. These values serve to illustrate the typical efficacy of BRD4-targeting PROTACs.[2][4]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a BRD4-targeting PROTAC using this compound, followed by a method for evaluating its degradation activity.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol describes the synthesis of a hypothetical BRD4 PROTAC, "BRD4-PEG3-VHL," by coupling an alkyne-modified JQ1 (a known BRD4 inhibitor) with a VHL E3 ligase ligand that has been pre-functionalized with this compound.

Materials:

  • Alkyne-modified JQ1 (Warhead)

  • This compound (Linker)

  • Ketone-modified VHL ligand (E3 Ligase Ligand)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Reverse-phase HPLC system

Step 1: Synthesis of Azide-PEG3-VHL Ligand

  • Dissolve the ketone-modified VHL ligand (1 equivalent) and this compound (1.2 equivalents) in a mixture of methanol and water (4:1).

  • Add acetic acid to catalyze the oxime ligation.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the Azide-PEG3-VHL ligand.

  • Characterize the product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vial, dissolve the Azide-PEG3-VHL ligand (1 equivalent) and alkyne-modified JQ1 (1.1 equivalents) in anhydrous DMF.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.

  • Add the catalyst solution to the reaction mixture.

  • Add a freshly prepared solution of sodium ascorbate (1.5 equivalents in deionized water) to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by silica gel column chromatography followed by reverse-phase HPLC to yield the final BRD4-PEG3-VHL PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Evaluation of BRD4 Degradation by Western Blotting

This protocol details the procedure to determine the DC50 and Dmax of the synthesized BRD4-PEG3-VHL PROTAC in a relevant cancer cell line (e.g., MV-4-11).

Materials:

  • MV-4-11 acute myeloid leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • BRD4-PEG3-VHL PROTAC stock solution in DMSO

  • DMSO (vehicle control)

  • Protease and phosphatase inhibitor cocktail

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture MV-4-11 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Prepare serial dilutions of the BRD4-PEG3-VHL PROTAC in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO vehicle control.

    • Treat the cells with the different concentrations of the PROTAC for a fixed time (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the BRD4 band intensity to the corresponding GAPDH band intensity for each sample.

    • Calculate the percentage of BRD4 remaining relative to the vehicle control (set as 100%).

    • Plot the percentage of remaining BRD4 against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.

Visualizations

BRD4 Signaling Pathway and PROTAC Mechanism of Action

Caption: Mechanism of BRD4-targeted degradation by a PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead_Alkyne Alkyne-modified Warhead (e.g., JQ1) CuAAC CuAAC 'Click' Reaction Warhead_Alkyne->CuAAC Linker This compound Azide_PEG3_E3 Azide-PEG3-E3 Ligand Linker->Azide_PEG3_E3 E3_Ligand_Ketone Ketone-modified E3 Ligase Ligand E3_Ligand_Ketone->Azide_PEG3_E3 Oxime Ligation Azide_PEG3_E3->CuAAC PROTAC_Product Final PROTAC CuAAC->PROTAC_Product PROTAC_Treatment PROTAC Treatment (Dose-Response) PROTAC_Product->PROTAC_Treatment Test in Cells Cell_Culture Cancer Cell Culture (e.g., MV-4-11) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blotting (BRD4 & Loading Control) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and biological evaluation.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Bioconjugation using Aminooxy-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison and experimental protocols for two powerful bioconjugation techniques, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizing the versatile heterobifunctional linker, Aminooxy-PEG3-azide. This linker incorporates an aminooxy group for reaction with aldehydes and ketones, and an azide group for "click" chemistry, enabling the precise and efficient coupling of molecules. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous environments.[1][2][3]

Introduction

Click chemistry has revolutionized the field of bioconjugation with its high efficiency, selectivity, and biocompatibility.[4] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[5] This reaction can be performed in two primary modes: catalyzed by copper (I) (CuAAC) or driven by the inherent ring strain of a cyclooctyne (SPAAC).

This compound is a valuable tool in constructing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its aminooxy group can be used to conjugate to biomolecules, while the azide group serves as a handle for attaching payloads or imaging agents via click chemistry.

At a Glance: CuAAC vs. SPAAC

The fundamental distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne, whereas SPAAC employs the ring strain of a cyclooctyne to react with an azide without a metal catalyst. This difference has significant implications for their respective applications.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity.High, as it is copper-free and suitable for live systems.
Reaction Kinetics Generally very fast (second-order rate constants of 10 to 10⁴ M⁻¹s⁻¹).Fast, but typically slower than CuAAC, dependent on the cyclooctyne used.
Reactants Azide and a terminal alkyne.Azide and a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.Some cyclooctynes may react with thiols.
Cost Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.Strained cyclooctynes can be more expensive.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, including the sensitivity of the biological system to copper and the desired reaction rate. The following table summarizes key quantitative parameters for both reactions.

ParameterCuAACSPAAC
Second-Order Rate Constant (k₂) 1-100 M⁻¹s⁻¹ (can be higher with optimized ligands)10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)
Typical Reactant Concentration 10 µM - 10 mM10 µM - 10 mM
Typical Reaction Time 30 minutes to 48 hours1 to 24 hours
Yield Generally high to quantitative under optimized conditions.High to quantitative, dependent on cyclooctyne reactivity.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms and experimental workflows for CuAAC and SPAAC reactions with this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Aminooxy_PEG3_Azide Aminooxy-PEG3-N₃ Triazole_Product Aminooxy-PEG3-Triazole-R Aminooxy_PEG3_Azide->Triazole_Product Terminal_Alkyne R-C≡CH Terminal_Alkyne->Triazole_Product Copper_II CuSO₄ Copper_I Copper(I) Catalyst Copper_II->Copper_I Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Copper_I Ligand THPTA/TBTA Ligand->Copper_I Stabilization Copper_I->Triazole_Product Catalysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Aminooxy_PEG3_Azide Aminooxy-PEG3-N₃ Triazole_Product Aminooxy-PEG3-Triazole-R Aminooxy_PEG3_Azide->Triazole_Product [3+2] Cycloaddition Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_conjugation Step 1: Initial Conjugation cluster_click Step 2: Click Chemistry Biomolecule Biomolecule with Aldehyde/Ketone Oxime_Formation Oxime Bond Formation Biomolecule->Oxime_Formation Aminooxy_Linker This compound Aminooxy_Linker->Oxime_Formation Azide_Biomolecule Azide-Functionalized Biomolecule Oxime_Formation->Azide_Biomolecule Click_Reaction CuAAC or SPAAC Azide_Biomolecule->Click_Reaction Payload Alkyne- or Cyclooctyne- Functionalized Payload Payload->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate Purification Purification and Analysis Final_Conjugate->Purification

Caption: General experimental workflow for bioconjugation.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific applications. It is recommended to perform a small-scale trial to determine the optimal reaction conditions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other suitable buffer)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the alkyne-functionalized molecule in the reaction buffer. Ensure complete dissolution. The final concentration of the limiting reactant is typically in the range of 1-10 mM.

  • Catalyst Preparation:

    • In a separate tube, prepare the copper/ligand premix. For example, mix the CuSO₄ stock solution with the THPTA or TBTA stock solution. A common ratio of ligand to copper is 5:1 to prevent copper-mediated damage to biomolecules. Incubate for a few minutes.

  • Reaction Initiation:

    • Add the copper/ligand premix to the solution containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature. Reaction times can range from 30 minutes to several hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

    • Once the reaction is complete, purify the conjugate using a suitable method such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained cyclooctyne-modified molecule to this compound.

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS pH 7.4, or other suitable aqueous buffer)

  • Solvent (e.g., DMSO, if needed to dissolve reactants)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the cyclooctyne-functionalized molecule in the reaction buffer. A slight molar excess of one reactant (e.g., 1.1-1.5 equivalents) can be used to drive the reaction to completion.

  • Reaction Incubation:

    • Mix the reactants and incubate at the desired temperature. Most SPAAC reactions proceed efficiently at room temperature. Incubation times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants. For slower reactions, incubation at 37°C or for a longer duration may be necessary.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC. The disappearance of the DBCO reactant can be monitored by UV-Vis spectroscopy at around 310 nm.

    • Once the reaction is complete, purify the conjugate using an appropriate method to remove any unreacted starting materials.

Conclusion

Both CuAAC and SPAAC are highly effective methods for conjugating molecules using this compound. The choice between the two depends on the specific requirements of the application. CuAAC offers faster kinetics and is often more cost-effective, making it ideal for in vitro applications where copper toxicity is not a concern. In contrast, the biocompatibility of SPAAC makes it the preferred method for live-cell imaging and in vivo studies. Careful consideration of the trade-offs between reaction speed, biocompatibility, and reagent cost will enable researchers to select the optimal click chemistry strategy for their bioconjugation needs.

References

Revolutionizing Bioconjugation: A Detailed Guide to Aminooxy-PEG3-azide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of biotherapeutics, the development of highly specific and stable bioconjugates is paramount. Aminooxy-PEG3-azide has emerged as a powerful and versatile heterobifunctional linker, enabling novel approaches in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. These detailed application notes provide researchers, scientists, and drug development professionals with comprehensive protocols and technical insights to effectively utilize this innovative linker in their research and development endeavors.

This compound's unique structure, featuring a terminal aminooxy group and an azide moiety connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer, facilitates a highly controlled, two-step conjugation strategy. This dual-reactivity allows for the precise and stable attachment of diverse molecular payloads to biomolecules, offering significant advantages in the creation of next-generation therapeutics.

Core Technology: Dual-Action Bioconjugation

The power of this compound lies in its two distinct reactive ends, enabling sequential, bioorthogonal conjugation reactions:

  • Oxime Ligation: The aminooxy group reacts specifically with aldehyde or ketone functionalities to form a highly stable oxime bond. This reaction is particularly useful for site-specific conjugation to glycoproteins, such as antibodies, where the carbohydrate moieties can be oxidized to generate reactive aldehydes.[1][2][3]

  • Click Chemistry: The azide group serves as a versatile handle for "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions form a robust triazole linkage with alkyne- or strained alkyne-modified molecules, respectively.

The integrated PEG3 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can improve the pharmacokinetic properties of the final product.[5]

Applications in Advanced Drug Development

The unique characteristics of this compound make it an ideal tool for a range of applications in modern drug development:

  • Antibody-Drug Conjugates (ADCs): By leveraging the glycosylation sites on antibodies, this linker enables the site-specific attachment of potent cytotoxic drugs, leading to more homogeneous and stable ADCs with improved therapeutic windows.

  • PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.

  • Fluorescent Labeling and Imaging: The precise attachment of fluorescent probes to biomolecules facilitates advanced imaging studies to track their localization and interactions in biological systems.

  • Cell Surface Engineering: Modification of cell surface glycoproteins with this linker allows for the attachment of various molecules to study or modulate cellular functions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the bioconjugation reactions involving this compound. Please note that optimal conditions may vary depending on the specific biomolecule and payload.

Table 1: Reaction Parameters for Oxime Ligation

ParameterRecommended RangeNotes
pH 5.5 - 7.0Slightly acidic to neutral pH is optimal for oxime bond formation.
Temperature 4°C - 37°CLower temperatures can be used to minimize protein degradation.
Reaction Time 2 - 24 hoursReaction time can be optimized based on reactants and catalyst use.
Catalyst (optional) Aniline (10-100 mM)Aniline can significantly accelerate the rate of oxime ligation.
Molar Ratio (Linker:Aldehyde) 10:1 to 50:1A molar excess of the aminooxy linker is recommended to drive the reaction to completion.

Table 2: Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterRecommended RangeNotes
pH 7.0 - 8.5SPAAC is typically performed at neutral to slightly basic pH.
Temperature 4°C - 37°CThe reaction proceeds efficiently at room temperature.
Reaction Time 1 - 12 hoursReaction completion can be monitored by analytical techniques.
Molar Ratio (Azide:Cyclooctyne) 1:1.5 to 1:5A slight excess of the cyclooctyne-modified payload is often used.

Table 3: Representative Drug-to-Antibody Ratio (DAR) for ADCs

Conjugation StrategyTypical DARMethod of Determination
Glycan-based (Oxime Ligation)2 - 4HIC-HPLC, Mass Spectrometry
Site-specific (Chemo-enzymatic)2 or 4Mass Spectrometry, UV-Vis Spectroscopy

Experimental Protocols

Herein, we provide detailed protocols for key applications of this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the site-specific conjugation of a cytotoxic drug to an antibody via its glycan moieties.

Workflow Diagram:

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Oxime Ligation cluster_step3 Step 3: Click Chemistry (SPAAC) cluster_step4 Step 4: Purification & Analysis Ab Antibody (IgG) Oxidized_Ab Oxidized Antibody (Aldehyde generation) Ab->Oxidized_Ab NaIO4 Azide_Ab Azide-Functionalized Antibody Oxidized_Ab->Azide_Ab Aniline (catalyst) Linker This compound Linker->Azide_Ab ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC Payload Alkyne-Modified Drug Payload Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC/Affinity Chromatography Analysis DAR Determination (HIC, MS) Purified_ADC->Analysis

Two-step antibody-drug conjugation workflow.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • This compound

  • Aniline (optional, as a catalyst)

  • Alkyne-modified cytotoxic drug (e.g., DBCO-drug)

  • Desalting columns or dialysis cassettes

  • Analytical equipment (UV-Vis spectrophotometer, HIC-HPLC, Mass Spectrometer)

Procedure:

Step 1: Generation of Aldehyde Groups on the Antibody

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer.

  • Freshly prepare a solution of sodium periodate in the same buffer.

  • Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

  • Remove the excess periodate and glycerol by buffer exchange into a neutral pH buffer (e.g., PBS, pH 6.5-7.0) using a desalting column or dialysis.

Step 2: Oxime Ligation with this compound

  • Dissolve this compound in an appropriate solvent (e.g., DMSO or water).

  • Add a 20- to 50-fold molar excess of the this compound solution to the oxidized antibody.

  • If using a catalyst, add aniline to a final concentration of 10-50 mM.

  • Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing.

  • Remove the excess linker and catalyst by buffer exchange into PBS, pH 7.4.

Step 3: Click Chemistry with Alkyne-Modified Drug

  • Dissolve the alkyne-modified drug in a suitable solvent (e.g., DMSO).

  • Add a 3- to 5-fold molar excess of the drug solution to the azide-functionalized antibody.

  • Incubate the reaction for 2-12 hours at room temperature, protected from light.

  • The crude ADC can be purified to remove unreacted drug and other impurities.

Step 4: Purification and Characterization

  • Purify the ADC using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).

  • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.

  • Assess the purity and aggregation of the final ADC by SEC.

Protocol 2: Cell Surface Glycoprotein Labeling

This protocol outlines the labeling of cell surface glycoproteins on live cells for subsequent analysis.

Workflow Diagram:

Cell_Labeling_Workflow cluster_step1 Step 1: Cell Preparation cluster_step2 Step 2: Glycan Oxidation cluster_step3 Step 3: Aminooxy-Biotin Labeling cluster_step4 Step 4: Downstream Analysis Cells Live Cells in Suspension Washed_Cells Washed Cells (in PBS) Cells->Washed_Cells Oxidized_Cells Oxidized Cells (Aldehyde generation) Washed_Cells->Oxidized_Cells NaIO4 (mild) Labeled_Cells Biotinylated Cells Oxidized_Cells->Labeled_Cells Aniline (catalyst) Aminooxy_Biotin Aminooxy-Biotin Aminooxy_Biotin->Labeled_Cells Analysis Flow Cytometry or Western Blot Labeled_Cells->Analysis Streptavidin-Fluorophore or HRP

Cell surface glycoprotein labeling workflow.

Materials:

  • Live cells in suspension

  • Phosphate-buffered saline (PBS), ice-cold

  • Sodium periodate (NaIO4)

  • Aminooxy-biotin (or another aminooxy-functionalized probe)

  • Aniline (optional)

  • Quenching solution (e.g., PBS with 1% BSA and 0.1 M glycine)

  • Streptavidin-fluorophore conjugate (for flow cytometry) or Streptavidin-HRP (for Western blotting)

Procedure:

  • Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any culture medium components. Resuspend the cells in ice-cold PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Glycan Oxidation: Add sodium periodate to the cell suspension to a final concentration of 1 mM. Incubate on ice for 15-20 minutes in the dark.

  • Quenching: Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C) and wash three times with ice-cold PBS.

  • Aminooxy Labeling: Resuspend the cells in PBS containing 100-250 µM of aminooxy-biotin. If desired, add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubation: Incubate the cells for 30-60 minutes at 4°C with gentle agitation.

  • Washing: Pellet the cells and wash them three times with quenching solution to remove unreacted labeling reagent.

  • Downstream Analysis: The biotinylated cells are now ready for downstream applications. For flow cytometry, incubate the cells with a fluorescently labeled streptavidin conjugate. For Western blotting, lyse the cells, run the lysate on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP.

Conclusion

This compound represents a significant advancement in the field of bioconjugation, offering a reliable and efficient method for the construction of complex biotherapeutics. The ability to perform sequential, bioorthogonal reactions provides unparalleled control over the conjugation process, leading to the generation of more homogeneous and stable products. The protocols and data presented in these application notes serve as a valuable resource for researchers looking to harness the power of this innovative linker in their drug discovery and development efforts.

References

Application Notes and Protocols for Linking Molecules to Nanoparticles using Aminooxy-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-azide is a heterobifunctional linker designed for the versatile and efficient conjugation of molecules to nanoparticles. This linker possesses two distinct reactive groups: an aminooxy group and an azide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step, orthogonal conjugation strategy, enabling precise control over the linking process.

The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.

The azide group is ready to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high specificity, quantitative yields, and tolerance of a wide range of functional groups, providing a robust method for attaching a second molecule of interest.

The inclusion of a short PEG spacer enhances the solubility and biocompatibility of the resulting nanoparticle conjugate, potentially reducing non-specific protein adsorption and improving in vivo circulation times. These application notes provide detailed protocols for utilizing this compound in nanoparticle surface modification and characterization.

Data Presentation

Table 1: Representative Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle TypeModification StepAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold NanoparticlesUnmodified20.5 ± 1.20.15-35.2 ± 2.1
After Oxime Ligation with Aminooxy-PEG-Linker28.3 ± 1.80.18-28.7 ± 2.5
After SPAAC with DBCO-Drug32.1 ± 2.10.20-25.4 ± 2.9
PLGA NanoparticlesUnmodified150.2 ± 5.60.12-45.8 ± 3.4
After Oxime Ligation with Aminooxy-PEG-Linker165.7 ± 6.10.14-40.1 ± 3.8
After CuAAC with Alkyne-Peptide172.4 ± 6.80.16-36.5 ± 4.1

Data is illustrative and compiled from typical results reported for similar nanoparticle systems.

Table 2: Representative Drug Loading and Conjugation Efficiency

Nanoparticle SystemLigand/DrugConjugation MethodConjugation Efficiency (%)Drug Loading Capacity (µg/mg of NP)
Mesoporous Silica NPAldehyde-modified FluorophoreOxime Ligation~85N/A
LiposomesDBCO-modified ProteinSPAAC>90N/A
Iron Oxide NanoparticlesAlkyne-modified DoxorubicinCuAAC~7085

This data is representative and intended for illustrative purposes. Actual efficiencies will vary based on the specific nanoparticle, molecule, and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Conjugation via Oxime Ligation and SPAAC

This protocol describes the attachment of a molecule containing an aldehyde or ketone to a nanoparticle via the aminooxy group of the linker, followed by the attachment of a DBCO-functionalized molecule via SPAAC.

Materials:

  • Nanoparticles with a suitable surface for functionalization (e.g., carboxylated or aminated)

  • This compound

  • Molecule A with an aldehyde or ketone group

  • Molecule B with a DBCO group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxylated nanoparticles

  • Aniline (catalyst for oxime ligation)

  • Phosphate Buffered Saline (PBS), pH 6.0-7.4

  • DMSO (Dimethyl sulfoxide)

  • Purification system (e.g., centrifugation, size-exclusion chromatography)

Procedure:

Step 1: Attachment of this compound to Nanoparticles (Example with Carboxylated Nanoparticles)

  • Disperse carboxylated nanoparticles in MES buffer (pH 6.0).

  • Activate the carboxyl groups by adding EDC and NHS (5-10 molar excess over carboxyl groups) and incubate for 15-30 minutes at room temperature.

  • Add this compound (2-5 molar excess over nanoparticles) to the activated nanoparticle suspension.

  • React for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris).

  • Purify the azide-functionalized nanoparticles by centrifugation and resuspension in PBS (pH 7.4) or by size-exclusion chromatography.

Step 2: Oxime Ligation of Aldehyde/Ketone-Molecule A

  • To the purified azide-functionalized nanoparticles in PBS (pH ~6.5-7.0), add the aldehyde or ketone-containing molecule A (5-20 molar excess).

  • Add aniline catalyst to a final concentration of 10-100 mM.

  • Incubate for 2-12 hours at room temperature or 37°C.

  • Purify the nanoparticle-linker-molecule A conjugate as described in Step 1.6.

Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Resuspend the purified nanoparticle-linker-molecule A conjugate in PBS (pH 7.4).

  • Add the DBCO-functionalized molecule B (2-5 molar excess) dissolved in a minimal amount of DMSO.

  • Incubate for 1-4 hours at room temperature.

  • Purify the final nanoparticle conjugate to remove excess molecule B.

Characterization:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) to monitor changes after each conjugation step.

  • Successful Conjugation: FTIR or Raman spectroscopy to detect characteristic peaks of the linker and conjugated molecules. UV-Vis spectroscopy if the molecules have a chromophore.

  • Quantification: Quantification of conjugated molecules can be achieved using fluorescence (if applicable), HPLC, or elemental analysis.

Protocol 2: Two-Step Conjugation via Oxime Ligation and CuAAC

This protocol is an alternative to Protocol 1, using a copper-catalyzed click chemistry reaction for the final conjugation step. This is suitable for molecules functionalized with a terminal alkyne.

Materials:

  • Nanoparticle-linker-molecule A conjugate from Protocol 1, Step 2

  • Molecule C with a terminal alkyne group

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • PBS, pH 7.4

  • Deionized water

  • Purification system

Procedure:

  • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in deionized water.

  • In a reaction tube, add the purified nanoparticle-linker-molecule A conjugate suspended in PBS.

  • Add the alkyne-functionalized molecule C (5-10 molar excess).

  • Add the THPTA ligand, followed by CuSO4.

  • Initiate the reaction by adding sodium ascorbate.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Purify the final nanoparticle conjugate using a method compatible with the removal of copper catalysts, such as chelation resin treatment followed by size-exclusion chromatography.

Visualizations

G cluster_oxime Oxime Ligation cluster_click Click Chemistry NP Nanoparticle Linker This compound NP->Linker Surface Activation Conjugate1 NP-Linker-Molecule A Linker->Conjugate1 MoleculeA Molecule A (Aldehyde/Ketone) MoleculeA->Conjugate1 FinalConjugate Final Nanoparticle Conjugate Conjugate1->FinalConjugate MoleculeB Molecule B (DBCO/Alkyne) MoleculeB->FinalConjugate

Caption: Dual-functionalization workflow of a nanoparticle.

experimental_workflow start Start: Nanoparticles & Reagents step1 Step 1: Attach Linker to Nanoparticle start->step1 purify1 Purification 1 step1->purify1 step2 Step 2: Oxime Ligation with Molecule A purify1->step2 purify2 Purification 2 step2->purify2 step3 Step 3: Click Chemistry with Molecule B purify2->step3 purify3 Purification 3 step3->purify3 characterize Characterization (DLS, FTIR, etc.) purify3->characterize end End: Final Conjugate characterize->end

Caption: Experimental workflow for nanoparticle conjugation.

signaling_pathway NP_Drug Drug-Nanoparticle Conjugate Receptor Cell Surface Receptor NP_Drug->Receptor Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Targeted drug delivery signaling pathway.

Application Notes and Protocols for Aminooxy-PEG3-azide Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-azide is a heterobifunctional linker designed for the versatile and efficient synthesis of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features two key reactive groups: an aminooxy group and an azide group, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer.

The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is particularly useful for the site-specific conjugation of the linker to antibodies, where the glycan portion can be enzymatically or chemically modified to introduce aldehyde functionalities.[1][2] This site-specific approach helps to ensure the homogeneity of the final conjugate, a critical factor for its therapeutic efficacy and safety.[3]

The azide group is a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions. It readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), or in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes.[4][5] This allows for the straightforward attachment of a payload, such as a cytotoxic drug for an ADC or a protein-of-interest ligand for a PROTAC.

The integrated PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate. This can lead to improved pharmacokinetic properties, such as a longer circulation half-life and reduced non-specific uptake, ultimately enhancing the therapeutic window of the drug.

Applications in Drug Delivery

The unique properties of the this compound linker make it a valuable tool for a range of drug delivery applications:

  • Antibody-Drug Conjugates (ADCs): This linker enables the site-specific conjugation of potent cytotoxic agents to monoclonal antibodies. The process typically involves the generation of aldehyde groups on the antibody's glycan chains, followed by reaction with the aminooxy group of the linker. The cytotoxic payload, functionalized with a compatible click chemistry handle (e.g., a terminal alkyne or DBCO), is then attached to the azide group of the linker. This strategy allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and potentially more effective ADC.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used to synthesize PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. In this context, the linker can be used to connect the target protein ligand to the E3 ligase ligand. For instance, one of the ligands can be modified with an aldehyde or ketone to react with the aminooxy group, while the other ligand is functionalized with an alkyne or strained alkyne for click chemistry with the azide group. The PEG spacer can improve the solubility and cell permeability of the PROTAC molecule.

  • Targeted Delivery of Other Payloads: Beyond cytotoxic drugs and protein ligands, this linker can be used to conjugate a variety of other molecules, such as imaging agents, oligonucleotides, or peptides, to targeting moieties for specific delivery to tissues or cells of interest.

Data Presentation

While specific quantitative data for conjugates synthesized using the this compound linker is not extensively available in published literature, the following tables provide representative data from studies on ADCs and PROTACs with similar PEG linkers. This data illustrates the expected performance enhancements.

Table 1: Representative Pharmacokinetic Properties of ADCs with PEG Linkers

Linker TypeDrug-to-Antibody Ratio (DAR)Plasma Clearance (mL/kg/day)Half-life (days)Reference
Non-PEG Linker415.55.2
PEG4 Linker 4 8.2 8.9 ****
PEG8 Linker 4 6.5 10.1 ****
mPEG24 Linker 4 4.1 12.5 ****

Table 2: Representative In Vitro Cytotoxicity of ADCs with Different Linkers

ADC ConstructTarget Cell LineIC50 (nM)Reference
ADC with Non-PEG LinkerHER2+ Breast Cancer5.8
ADC with PEG4 Linker HER2+ Breast Cancer 4.2 ****
ADC with mPEG24 Linker HER2+ Breast Cancer 3.9 ****

Table 3: Representative Cellular Permeability of PROTACs with PEG Linkers

PROTAC LinkerApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Alkyl Linker0.5
PEG3 Linker 1.2 ****
PEG5 Linker 1.8 ****

Experimental Protocols

The following are detailed protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Site-Specific Glycan Conjugation

This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Galactose oxidase

  • This compound

  • DBCO-functionalized cytotoxic drug

  • Aniline (optional, as a catalyst)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffers (e.g., PBS, pH 7.4; Sodium Acetate buffer, pH 5.5)

  • Analytical equipment: UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC

Experimental Workflow:

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Oxidation cluster_step2 Step 2: Oxime Ligation cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Purification & Analysis mAb Monoclonal Antibody (mAb) oxidized_mAb Aldehyde-functionalized mAb mAb->oxidized_mAb Galactose Oxidase mAb_linker mAb-Linker Conjugate oxidized_mAb->mAb_linker linker This compound linker->mAb_linker ADC Final ADC mAb_linker->ADC payload DBCO-Drug payload->ADC SPAAC purified_ADC Purified ADC ADC->purified_ADC SEC-HPLC analysis Characterization (DAR, etc.) purified_ADC->analysis

Caption: ADC synthesis workflow using this compound.

Procedure:

  • Antibody Preparation and Oxidation: a. Buffer exchange the antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL. b. Add galactose oxidase to the antibody solution (e.g., at a 1:100 enzyme to antibody molar ratio). c. Incubate the reaction at 37°C for 2-4 hours with gentle agitation. d. Remove the enzyme and buffer exchange the oxidized antibody into a reaction buffer (e.g., Sodium Acetate, pH 5.5) using a desalting column.

  • Oxime Ligation with this compound: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Add a 50-100 molar excess of the this compound linker to the oxidized antibody solution. c. If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction. d. Incubate the reaction at room temperature for 12-16 hours with gentle agitation. e. Remove the excess linker by buffer exchanging the antibody-linker conjugate into PBS, pH 7.4, using a desalting column.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): a. Prepare a stock solution of the DBCO-functionalized cytotoxic drug in DMSO. b. Add a 3-5 molar excess of the DBCO-drug to the antibody-linker conjugate solution. c. Incubate the reaction at room temperature for 4-12 hours, protected from light.

  • Purification and Characterization: a. Purify the final ADC using size-exclusion chromatography (SEC-HPLC) to remove any unreacted drug and other small molecules. b. Characterize the purified ADC. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC-HPLC) or UV-Vis spectroscopy. Assess the purity and aggregation state of the ADC using SEC-HPLC.

Protocol 2: Synthesis of a PROTAC via Sequential Conjugation

This protocol outlines the synthesis of a PROTAC by first reacting a target protein ligand with the aminooxy group of the linker, followed by a click chemistry reaction with an E3 ligase ligand.

Materials:

  • Target protein ligand with an aldehyde or ketone functionality

  • This compound

  • E3 ligase ligand with a terminal alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction solvents (e.g., DMSO, DMF)

  • Purification system (e.g., preparative HPLC)

  • Analytical equipment: LC-MS, NMR

Experimental Workflow:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: CuAAC Click Chemistry cluster_step3 Step 3: Purification & Analysis poi_ligand Aldehyde-POI Ligand intermediate POI-Linker Intermediate poi_ligand->intermediate linker This compound linker->intermediate PROTAC Final PROTAC intermediate->PROTAC CuSO4, NaAsc, THPTA e3_ligand Alkyne-E3 Ligand e3_ligand->PROTAC purified_PROTAC Purified PROTAC PROTAC->purified_PROTAC Prep-HPLC analysis Characterization (LC-MS, NMR) purified_PROTAC->analysis

Caption: PROTAC synthesis workflow using this compound.

Procedure:

  • Synthesis of the POI-Linker Intermediate: a. Dissolve the aldehyde- or ketone-functionalized target protein ligand and a slight molar excess (1.1 equivalents) of this compound in a suitable solvent (e.g., DMSO). b. Stir the reaction at room temperature for 4-8 hours. c. Monitor the reaction progress by LC-MS. Once the starting material is consumed, the crude product can be used directly in the next step or purified by preparative HPLC if necessary.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. Dissolve the POI-linker intermediate and the alkyne-functionalized E3 ligase ligand (1 equivalent) in a mixture of DMSO and water. b. In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water. c. Add the copper catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (1 equivalent) in water. d. Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Purification and Characterization: a. Once the reaction is complete, dilute the mixture with a suitable solvent and purify the final PROTAC product by preparative HPLC. b. Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of action for an ADC and a PROTAC synthesized using the this compound linker.

Drug_Delivery_Mechanisms cluster_adc ADC Mechanism of Action cluster_protac PROTAC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) receptor Tumor Cell Receptor ADC->receptor Binding endocytosis Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release apoptosis Apoptosis drug_release->apoptosis PROTAC PROTAC poi Protein of Interest (POI) PROTAC->poi e3_ligase E3 Ubiquitin Ligase PROTAC->e3_ligase ternary_complex Ternary Complex Formation poi->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: Mechanisms of action for ADCs and PROTACs.

Conclusion

The this compound linker is a powerful and versatile tool for the development of advanced drug delivery systems. Its bifunctional nature allows for the site-specific and efficient conjugation of a wide range of payloads to targeting moieties. The inclusion of a hydrophilic PEG spacer can significantly improve the physicochemical and pharmacokinetic properties of the resulting conjugates. The detailed protocols and conceptual diagrams provided in these application notes offer a comprehensive guide for researchers and scientists working in the field of drug development.

References

Troubleshooting & Optimization

Common problems in Aminooxy-PEG3-azide conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-azide conjugation reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of molecules using this compound, focusing on the formation of the oxime bond between the aminooxy group and an aldehyde or ketone.

ProblemPotential CauseSuggested Solution
Low or No Conjugation Product Inactive Aminooxy Reagent: Aminooxy compounds can be sensitive and may degrade over time, especially if not stored properly.[1]- Use the this compound reagent immediately upon receipt (within one week is recommended).[1] - Store the reagent at -20°C in a dry environment.[1] - Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[2] - If possible, test the activity of the aminooxy reagent with a known, reactive aldehyde or ketone.
Suboptimal Reaction pH: The rate of oxime bond formation is pH-dependent. The reaction is often slow at neutral pH.[3]- The optimal pH for oxime ligation is typically between 4.5 and 7. - For many biomolecules, a pH range of 6.5-7.5 is a good compromise between reaction speed and protein stability. - If your biomolecule is stable at lower pH, performing the reaction at pH 4.5 can significantly increase the rate.
Insufficient Reactant Concentration: Low concentrations of either the aminooxy-PEG linker or the carbonyl-containing molecule will result in a slow reaction rate.- If the stability and solubility of your molecules allow, increase the concentration of one or both reactants.
Absence of a Catalyst: At or near neutral pH, the uncatalyzed reaction can be very slow.- Use a nucleophilic catalyst like aniline or its derivatives to accelerate the reaction. A final concentration of 10-100 mM aniline is often effective. - Note that aniline can be toxic to cells, so for in vivo applications, consider alternative, less toxic catalysts.
Slow Reaction Rate Neutral pH: As mentioned above, neutral pH slows down the rate-limiting dehydration step of the reaction.- Adjust the pH to the mildly acidic range (4.5-6.5) if your biomolecule can tolerate it. - Utilize a catalyst such as aniline to enhance the reaction rate at neutral pH.
Steric Hindrance: Bulky groups near the reactive aldehyde/ketone or the aminooxy group can impede the reaction.- If possible, redesign the linker or the position of the reactive group to minimize steric hindrance.
Side Reactions Reaction with Other Nucleophiles: Primary amines present in your sample can compete with the aminooxy group to form less stable imines (Schiff bases).- Maintain the reaction pH below 8 to minimize the reactivity of primary amines. - If possible, protect primary amines on your biomolecule if they are not the intended conjugation site.
Oxidation of Sensitive Groups: Functional groups like thiols can be oxidized during the reaction.- Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a small amount of a reducing agent like TCEP, but ensure it is compatible with other reagents.
Difficulty in Purification Presence of Unreacted PEG Reagent: Excess this compound can be difficult to separate from the desired conjugate, especially if the biomolecule is also large.- Optimize the molar ratio of the PEG reagent to the biomolecule to minimize excess. - Employ purification techniques based on size, such as size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff membrane. - Ion-exchange chromatography (IEX) can also be effective, as the PEG chain can shield charges on the protein surface, altering its elution profile.
Formation of Isomers: Oxime bonds can form as E/Z stereoisomers, which might appear as multiple peaks on HPLC.- This is an inherent property of oxime formation and usually does not affect the function of the conjugate. - If separation is necessary, high-resolution chromatography techniques may be required.
Product Instability: Although generally stable, the oxime bond can be hydrolyzed under harsh conditions (e.g., very low pH).- Avoid prolonged exposure to strongly acidic conditions during purification and storage. Oximes are significantly more stable to hydrolysis than hydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound conjugation reaction?

A1: The optimal pH for oxime ligation is typically in the mildly acidic range of 4.5 to 7.0. The reaction rate is generally faster at lower pH due to acid-catalyzed dehydration of the hemiaminal intermediate. However, for applications involving sensitive biomolecules like proteins, a compromise is often made by running the reaction at a pH of 6.5 to 7.5 to maintain the stability of the biomolecule.

Q2: How can I speed up a slow oxime ligation reaction?

A2: There are several ways to accelerate a slow oxime ligation:

  • Use a Catalyst: Adding a nucleophilic catalyst like aniline (10-100 mM) can significantly increase the reaction rate, especially at neutral pH.

  • Optimize pH: If your biomolecule is stable, lowering the pH to around 4.5-5.5 can increase the reaction rate.

  • Increase Reactant Concentration: Increasing the concentration of the reactants will lead to a faster reaction.

  • Increase Temperature: Gently heating the reaction (e.g., to 37-40°C) can also increase the rate, provided your molecules are stable at that temperature.

Q3: Is the oxime bond stable?

A3: Yes, the oxime bond is known for its high hydrolytic stability compared to other linkages like imines (Schiff bases) and hydrazones, especially in aqueous solutions at physiological pH. While it can be hydrolyzed under strongly acidic conditions, it is generally considered a stable and reliable linkage for bioconjugation.

Q4: What are the storage recommendations for this compound?

A4: Aminooxy compounds are sensitive and should be stored at -20°C in a dry environment. It is highly recommended to use the reagent within a week of receipt for best results. Before use, allow the vial to warm to room temperature before opening to prevent moisture from condensing inside, which can lead to hydrolysis.

Q5: Can I use this linker for "click chemistry"?

A5: Yes, the this compound is a heterobifunctional linker. The aminooxy group is used for conjugation to aldehydes or ketones to form an oxime bond. The terminal azide group can then be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups (like DBCO or BCN), respectively.

Quantitative Data Summary

Table 1: Comparison of Reaction Rates and Stability

Linkage TypeRelative Hydrolytic Stability (at pH 7)Typical Second-Order Rate Constant (M⁻¹s⁻¹)
Oxime High (approx. 600-fold more stable than methylhydrazone)8.2 ± 1.0 (aniline-catalyzed, with benzaldehyde)
Hydrazone Moderate170 ± 10 (aniline-catalyzed, with benzaldehyde)
Imine (Schiff Base) LowVariable, generally faster formation but less stable

Table 2: Influence of pH on Oxime Ligation

pHRelative Reaction RateRemarks
< 3 DecreasesProtonation of the aminooxy group reduces its nucleophilicity.
4.5 OptimalBalances acid-catalyzed dehydration and nucleophile availability.
7.0 SlowThe uncatalyzed reaction is often slow at neutral pH.
> 8 DecreasesIncreased potential for side reactions with primary amines.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde-containing protein in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5-7.0).

    • Shortly before use, dissolve the this compound in the same reaction buffer to create a stock solution (e.g., 10-50 mM).

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer (e.g., 1 M).

  • Conjugation Reaction:

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess (typically 10- to 50-fold excess of the PEG linker).

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 4°C with gentle shaking. Reaction times can vary from a few hours to overnight, depending on the reactants and conditions.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), HPLC, or mass spectrometry.

  • Purification:

    • Remove excess unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or ultrafiltration.

    • Further purification to separate conjugates with different degrees of PEGylation can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as mass spectrometry, HPLC, and SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification A Aldehyde-Protein in Buffer (pH 6.5-7.0) D Mix Reactants: - Protein - PEG Linker (10-50x excess) - Catalyst (10-100 mM) A->D B This compound Stock Solution B->D C Aniline Catalyst Stock Solution (Optional) C->D E Incubate: Room Temp or 4°C (Hours to Overnight) D->E F Monitor Reaction (SDS-PAGE, HPLC, MS) E->F G Purify Conjugate (SEC, Dialysis, IEX) F->G H Characterize Final Product (MS, HPLC) G->H

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low/No Product q1 Is the Aminooxy reagent fresh? start->q1 s1 Use fresh reagent, stored at -20°C. q1->s1 No q2 Is the pH optimal (4.5-7.0)? q1->q2 Yes s1->q2 s2 Adjust pH to be mildly acidic. q2->s2 No q3 Is a catalyst being used (at neutral pH)? q2->q3 Yes s2->q3 s3 Add 10-100 mM aniline catalyst. q3->s3 No end Reaction Optimized q3->end Yes s3->end

Caption: Troubleshooting logic for low-yield conjugation reactions.

References

How to improve the efficiency of oxime ligation with Aminooxy-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers improve the efficiency of oxime ligation using Aminooxy-PEG3-azide.

Frequently Asked Questions (FAQs)

Q1: What is oxime ligation?

A1: Oxime ligation is a highly selective bioorthogonal reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C).[1][2][3] This reaction is known for its high chemoselectivity and reliability under mild, aqueous conditions, making it ideal for bioconjugation.[1][2]

Q2: What is this compound?

A2: this compound is a heterobifunctional linker. It contains an aminooxy group for oxime ligation with a carbonyl-containing molecule and an azide group for subsequent "click chemistry" reactions (e.g., with alkyne, DBCO, or BCN groups). The hydrophilic PEG (polyethylene glycol) spacer enhances solubility in aqueous solutions.

Q3: What are the optimal pH conditions for oxime ligation?

A3: Oxime ligation is most efficient in a slightly acidic environment, typically between pH 4 and 5. However, the reaction can still proceed at neutral pH (pH 7), especially with the use of a catalyst, which is often necessary when working with sensitive biomolecules that are not stable in acidic conditions.

Q4: Is a catalyst necessary for this reaction?

A4: While the reaction can proceed without a catalyst, the rate is often slow, especially at neutral pH and low reactant concentrations. Catalysts like aniline and its derivatives (e.g., p-phenylenediamine) can dramatically increase the reaction rate, in some cases by over 100-fold, allowing for efficient conjugation under mild conditions.

Q5: How stable is the resulting oxime bond?

A5: The oxime bond is significantly more stable under physiological conditions than corresponding imine or hydrazone bonds, making it a reliable linkage for bioconjugates.

Troubleshooting Guide

This section addresses common problems encountered during oxime ligation with this compound.

Problem 1: Low or No Product Yield

Q: I am seeing very low conversion to my desired product. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors. Follow this checklist to diagnose the problem:

  • Verify Reaction pH: The reaction rate is highly pH-dependent.

    • Recommendation: Ensure your reaction buffer is between pH 4.0-5.0 for optimal kinetics. If your biomolecule is sensitive to low pH, perform the reaction at pH 7.0 but ensure a catalyst is present.

  • Incorporate a Catalyst: At neutral pH or with low reactant concentrations, an uncatalyzed reaction is very slow.

    • Recommendation: Add a nucleophilic catalyst. Aniline (10-100 mM) is common, but substituted anilines like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) are significantly more effective, especially at neutral pH. Studies have shown pPDA can be 19 times more efficient than aniline at pH 7.

  • Check Reagent Quality and Concentration:

    • This compound: This reagent can be sensitive and should be used promptly after preparation. Confirm its purity and consider using a fresh batch.

    • Carbonyl Compound: Aldehydes are more reactive than ketones. Ensure your aldehyde/ketone-containing molecule has not oxidized or degraded.

    • Concentration: Ligation kinetics are concentration-dependent. If possible, increase the concentration of one or both reactants.

  • Reaction Time and Temperature:

    • Recommendation: Most ligations are performed at room temperature for several hours (4-24 h). If the reaction is slow, you can extend the time or gently warm the mixture (e.g., to 37°C), provided your molecules are stable at that temperature.

Problem 2: Difficulty Purifying the Final Conjugate

Q: I have successfully formed the product, but I am struggling to separate it from unreacted starting materials and byproducts. What purification methods are recommended?

A: The PEG chain in your product can alter its physicochemical properties, which requires specific purification strategies.

  • Size Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins. It separates molecules based on size, effectively removing smaller, unreacted this compound and catalysts.

  • Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein, altering its interaction with IEX resins. This change in electrostatic interaction can be exploited to separate the PEGylated product from the unreacted protein.

  • Reverse Phase HPLC (RP-HPLC): Effective for smaller molecules and peptides, allowing for high-resolution separation.

  • Tangential Flow Filtration (TFF) / Dialysis: Useful for removing small molecule impurities from large protein conjugates.

Problem 3: Side Reactions or Product Instability

Q: I suspect side reactions are occurring or my starting material is degrading. How can I minimize this?

A: Side reactions can compete with your desired ligation.

  • Aminooxy Reactivity: The aminooxy group is highly reactive and can be incompatible with certain conditions, such as those used in oxidative folding of disulfide-rich peptides. It is also sensitive to solvents like acetone.

    • Recommendation: Use high-purity solvents and avoid harsh oxidants. If synthesizing a peptide, consider incorporating a protected aminooxy group that is deprotected just before the ligation step.

  • Catalyst-Induced Side Reactions: At high concentrations, some catalysts can form Schiff base intermediates with your carbonyl compound, which can be a competitive reaction.

    • Recommendation: Optimize the catalyst concentration. Start at the lower end of the recommended range (e.g., 10 mM) and increase only if necessary.

Quantitative Data Summary

The efficiency of oxime ligation is heavily influenced by pH and the choice of catalyst. The table below summarizes the relative reaction rates under different conditions based on published data.

pHCatalyst (Concentration)Relative Rate EnhancementTarget Molecule TypeReference
4.5Aniline (100 mM)Up to 400xPeptides
7.0Aniline (100 mM)Up to 40xPeptides
7.0p-phenylenediamine (2 mM)~120x (vs. uncatalyzed)Protein
7.0p-phenylenediamine (10 mM)~19x (vs. aniline)Protein
7.3m-phenylenediamine (50 mM)Up to 15x (vs. aniline)Small Molecules

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general workflow for conjugating an aldehyde-containing protein with this compound.

  • Reagent Preparation:

    • Protein Solution: Prepare your aldehyde-containing protein in the chosen reaction buffer (e.g., 100 mM sodium phosphate buffer).

    • This compound Solution: Dissolve this compound in the same reaction buffer to create a stock solution (e.g., 100 mM). Store on ice and use promptly.

    • Catalyst Stock Solution: Prepare a 1 M stock solution of aniline or p-phenylenediamine in an appropriate solvent (e.g., DMSO or water, pH may need adjustment).

  • Ligation Reaction:

    • In a microcentrifuge tube, add the protein solution to a final concentration of 1-10 mg/mL (adjust based on protein MW).

    • Add the this compound stock solution to achieve a final concentration of 2-10 molar equivalents relative to the protein.

    • Add the catalyst stock solution to a final concentration of 10-50 mM.

    • Gently mix the components and incubate at room temperature (or 37°C) for 4-24 hours with gentle agitation.

  • Monitoring the Reaction:

    • Take aliquots at different time points (e.g., 2, 4, 8, 24 hours).

    • Analyze the aliquots using SDS-PAGE. The PEGylated protein will show a shift to a higher apparent molecular weight compared to the unreacted protein.

    • For more detailed analysis, use LC-MS to confirm the mass of the conjugate.

  • Purification:

    • Once the reaction has reached the desired conversion, purify the conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) to remove excess PEG-linker and catalyst.

Visualizations

Reaction Scheme and Workflow

The following diagrams illustrate the chemical reaction, the experimental workflow, and a troubleshooting decision process.

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions A Aldehyde/Ketone (on Biomolecule) C Oxime-Linked Conjugate (Biomolecule-PEG-Azide) A->C + B This compound B->C D pH 4-5 (or pH 7 + Catalyst) D->C Catalyzes

Caption: Chemical scheme of oxime ligation.

G prep 1. Prepare Reagents (Protein, PEG-linker, Buffer, Catalyst) react 2. Mix Components & Incubate (Room Temp, 4-24h) prep->react monitor 3. Monitor Reaction (SDS-PAGE or LC-MS) react->monitor purify 4. Purify Conjugate (e.g., SEC) monitor->purify analyze 5. Analyze Final Product purify->analyze G start Problem: Low Yield ph_check Is pH optimal (4.0-5.0)? start->ph_check catalyst_check Is a catalyst being used (especially at pH 7)? ph_check->catalyst_check Yes solution_ph Adjust buffer to pH 4.5 ph_check->solution_ph No reagent_check Are reagent concentrations and quality sufficient? catalyst_check->reagent_check Yes solution_catalyst Add Aniline or pPDA (10-50 mM) catalyst_check->solution_catalyst No solution_reagents Increase concentration or use fresh reagents reagent_check->solution_reagents No

References

Preventing side reactions with Aminooxy-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Aminooxy-PEG3-azide in their experiments. Find detailed protocols and guidance to prevent and resolve common side reactions and challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule featuring an aminooxy group and an azide group connected by a three-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] This structure allows for a two-step, orthogonal conjugation strategy.

  • Aminooxy Group: Reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is particularly useful for labeling or modifying biomolecules that have or can be engineered to have a carbonyl group.

  • Azide Group: Participates in "click chemistry" reactions, most commonly with alkyne-containing molecules. This can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN, forming a stable triazole linkage.

  • PEG3 Spacer: The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous buffers, which is beneficial for bioconjugation reactions.

Common applications include the synthesis of antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles and biomaterials.

Q2: What are the optimal storage and handling conditions for this compound?

Aminooxy compounds are known to be reactive and sensitive. For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. It is highly recommended to use the reagent within a week of preparation for optimal reactivity.

Q3: At what pH should I perform the oxime ligation reaction?

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest in a slightly acidic buffer, with an optimal pH of around 4.5 to 5.5. However, many biomolecules are not stable under these acidic conditions. For experiments involving sensitive proteins or live cells, the reaction can be performed at a physiological pH of 7.0-7.5, but the reaction rate will be significantly slower. To overcome this, the use of a nucleophilic catalyst is recommended.

Q4: Can I use a catalyst to speed up the oxime ligation at neutral pH?

Yes, nucleophilic catalysts such as aniline and its derivatives can significantly accelerate the rate of oxime formation, especially at neutral pH. p-Phenylenediamine has been shown to be a more efficient catalyst than aniline.

Troubleshooting Guides

Section 1: Oxime Ligation (Aminooxy Reaction)

Problem 1: Low or no yield of the oxime conjugate.

Possible Cause Troubleshooting Steps
Suboptimal pH Ensure the reaction pH is within the optimal range (pH 4.5-5.5 for rapid reaction, or pH 7.0-7.5 with a catalyst for sensitive biomolecules). Verify the pH of your buffer before starting the reaction.
Slow reaction rate at neutral pH If performing the reaction at neutral pH, add a nucleophilic catalyst like aniline (10-100 mM) or p-phenylenediamine (2-10 mM) to increase the reaction rate.
Inactive this compound Aminooxy compounds can degrade over time. Use a fresh batch of the reagent or test the activity of your current stock. It is recommended to use it within a week of preparation.
Low concentration of reactants Increase the concentration of one or both reactants if possible. The reaction rate is dependent on the concentration of both the aminooxy and carbonyl compounds.
Steric hindrance If the carbonyl group on your biomolecule is sterically hindered, the reaction may be slow. Consider redesigning your substrate if possible.

Problem 2: Side reactions leading to unexpected products.

Possible Cause Troubleshooting Steps
Reaction with other nucleophiles Primary amines in your sample can compete with the aminooxy group to form less stable imines (Schiff bases). Ensure the purity of your biomolecule and consider using a lower pH to protonate competing amines, reducing their nucleophilicity.
Oxidation of sensitive groups If your biomolecule contains sensitive functional groups like thiols, they may get oxidized during the reaction. Degas your buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Click Chemistry (Azide Reaction)

Problem 1: Low yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Possible Cause Troubleshooting Steps
Inactive Copper(I) catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure your reaction is deoxygenated. Use a fresh solution of the reducing agent (e.g., sodium ascorbate).
Insufficient ligand Use a copper-stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation and disproportionation. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended for bioconjugation.
Precipitation of the catalyst In some buffers, the copper catalyst may precipitate. Ensure the chosen buffer is compatible with the copper catalyst system. Phosphate buffers can sometimes cause precipitation.
Inhibitors in the reaction mixture Some compounds can inhibit the CuAAC reaction. Purify your biomolecule to remove any potential inhibitors.

Problem 2: Degradation of biomolecules during CuAAC.

Possible Cause Troubleshooting Steps
Oxidative damage from reactive oxygen species (ROS) The combination of Cu(I) and a reducing agent in the presence of oxygen can generate ROS, which can damage proteins, particularly at residues like cysteine, methionine, tyrosine, and histidine. Use a copper ligand and deoxygenate your reaction mixture thoroughly. Adding a radical scavenger like aminoguanidine can also help.
Side reactions with ascorbate byproducts The oxidation products of sodium ascorbate can react with amine groups on proteins. Including aminoguanidine in the reaction mixture can help to scavenge these reactive byproducts.

Problem 3: Low yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Possible Cause Troubleshooting Steps
Low reactivity of the cyclooctyne Different cyclooctynes (e.g., DBCO, BCN) have different reaction kinetics. Ensure you are using a cyclooctyne with sufficient reactivity for your application.
Steric hindrance The accessibility of the azide and cyclooctyne groups can affect the reaction rate. Ensure the linker is long enough to allow the reactive groups to come into proximity.
Hydrophobicity of reactants In aqueous environments, hydrophobic reactants may aggregate, reducing their effective concentration. The use of surfactants to create micelles can sometimes enhance the reaction rate between hydrophobic partners.

Quantitative Data

Table 1: Effect of pH on Oxime Ligation Rate

pHRelative Reaction RateNotes
4.5 - 5.5OptimalFastest reaction rate.
7.0 - 7.5SlowReaction is significantly slower but can be accelerated with a catalyst.
> 8.0Very SlowThe aminooxy group becomes deprotonated, but the dehydration of the tetrahedral intermediate is not efficiently catalyzed.

Table 2: Catalysis of Oxime Ligation at Neutral pH

CatalystConcentrationRate Enhancement (approx. vs uncatalyzed)Reference
Aniline100 mM~40-fold
p-Phenylenediamine10 mM~120-fold
m-Phenylenediamine100 mM~2.5 times more efficient than aniline

Table 3: Common Parameters for CuAAC Bioconjugation

ParameterRecommended RangeReference
Copper(II) Source (e.g., CuSO₄)0.25 - 1 mM
Reducing Agent (e.g., Sodium Ascorbate)5 - 50 equivalents to azide or ~5 mM
Ligand:Copper Ratio (e.g., THPTA)2:1 to 5:1
Reactant Ratio (Azide:Alkyne)4-50x excess of one reagent
TemperatureRoom Temperature
Reaction Time15 - 60 minutes

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Prepare Buffers:

    • Reaction Buffer: Prepare a suitable buffer at the desired pH (e.g., 100 mM sodium acetate, pH 4.5 for rapid ligation, or 100 mM phosphate buffer, pH 7.2 for sensitive biomolecules).

  • Dissolve Reactants:

    • Dissolve the aldehyde or ketone-containing biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 10-100 mM.

  • Set up the Reaction:

    • Add a 10-50 fold molar excess of the this compound solution to the biomolecule solution.

    • If reacting at neutral pH, add the catalyst (e.g., aniline to a final concentration of 10-100 mM).

    • Gently mix the reaction mixture and incubate at room temperature or 37°C.

  • Monitor the Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, SDS-PAGE, or mass spectrometry).

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess reagents. This can be achieved by size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Stock Solutions:

    • Copper(II) Sulfate: 20 mM in water.

    • Ligand (e.g., THPTA): 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

    • Alkyne-modified molecule: 10 mM in a suitable solvent (e.g., DMSO).

  • Set up the Reaction:

    • In a microcentrifuge tube, add the oxime-conjugated biomolecule containing the azide group (from Protocol 1) to a final concentration of 10-100 µM in a suitable buffer (e.g., PBS).

    • Add the alkyne-modified molecule to a final concentration of 4-50 times molar excess over the azide.

    • Add the THPTA solution (to a final concentration of 500 µM - 1 mM).

    • Add the CuSO₄ solution (to a final concentration of 100-200 µM).

    • Vortex the mixture briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of ~5 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the final conjugate using appropriate chromatography techniques (e.g., SEC, IEX) to remove the copper catalyst and excess reagents.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Prepare Stock Solutions:

    • Cyclooctyne reagent (e.g., DBCO-fluorophore): 10 mM in DMSO.

  • Set up the Reaction:

    • To the oxime-conjugated biomolecule containing the azide group (from Protocol 1) in a suitable buffer (e.g., PBS), add the cyclooctyne reagent. A 2-10 fold molar excess of the cyclooctyne is typically used.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne.

  • Monitor and Purify:

    • Monitor the reaction progress by an appropriate method (e.g., fluorescence for a fluorescently tagged cyclooctyne).

    • Purify the conjugate using standard techniques like SEC or dialysis to remove unreacted cyclooctyne.

Visualizations

Reaction_Workflow Biomolecule Biomolecule with Aldehyde/Ketone Oxime_Ligation Oxime Ligation (pH 4.5-7.5) Biomolecule->Oxime_Ligation Aminooxy_PEG3_Azide This compound Aminooxy_PEG3_Azide->Oxime_Ligation Azide_Conjugate Azide-Functionalized Biomolecule Oxime_Ligation->Azide_Conjugate Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azide_Conjugate->Click_Chemistry Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Click_Chemistry Final_Conjugate Final Conjugate Click_Chemistry->Final_Conjugate

Caption: Experimental workflow for dual-functionalization using this compound.

Troubleshooting_Oxime_Ligation Start Low Yield in Oxime Ligation Check_pH Is pH optimal? (4.5-5.5 or 7.0-7.5 with catalyst) Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Add_Catalyst Working at neutral pH? Add Aniline/p-Phenylenediamine Check_pH->Add_Catalyst Yes Adjust_pH->Start Increase_Conc Increase Reactant Concentration Add_Catalyst->Increase_Conc Yes Success Reaction Successful Add_Catalyst->Success No Check_Reagent Is this compound fresh? Increase_Conc->Check_Reagent Use_Fresh Use Fresh Reagent Check_Reagent->Use_Fresh No Check_Reagent->Success Yes Use_Fresh->Start

Caption: Troubleshooting flowchart for low yield in oxime ligation reactions.

Troubleshooting_CuAAC Start Biomolecule Degradation during CuAAC Deoxygenate Deoxygenate reaction mixture? Start->Deoxygenate Perform_Deoxygenation Degas buffers and use inert atmosphere Deoxygenate->Perform_Deoxygenation No Use_Ligand Using a Cu(I) stabilizing ligand (e.g., THPTA)? Deoxygenate->Use_Ligand Yes Perform_Deoxygenation->Start Add_Ligand Add Ligand (e.g., 5 eq. to Cu) Use_Ligand->Add_Ligand No Add_Scavenger Add ROS scavenger (e.g., aminoguanidine) Use_Ligand->Add_Scavenger Yes Add_Ligand->Start Success Degradation Minimized Add_Scavenger->Success

Caption: Troubleshooting flowchart for biomolecule degradation during CuAAC reactions.

References

Storage and handling recommendations for Aminooxy-PEG3-azide to maintain reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aminooxy-PEG3-azide

This technical support center provides guidance on the proper storage and handling of this compound to ensure its reactivity is maintained for successful experimental outcomes. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability and to maintain reactivity, this compound should be stored at low temperatures. For long-term storage, -20°C is recommended, which can preserve the compound for months to years.[1][2] For short-term storage, such as between experiments, 0-4°C is acceptable for days to weeks.[2] Some suppliers also recommend storage at -5°C.[3]

Q2: How should I handle the compound upon receipt?

This compound is generally stable enough for standard shipping conditions at ambient temperature for a few weeks.[2] However, upon receipt, it is crucial to transfer it to the recommended low-temperature storage conditions as soon as possible. It is also advised to keep the compound dry and protected from direct sunlight.

Q3: What is the shelf life of this compound?

If stored correctly at -20°C, the shelf life of this compound can be greater than two years. However, it's important to note that aminooxy compounds are known to be highly reactive and sensitive. For this reason, some suppliers recommend using the compound promptly, ideally within one week of receipt, to ensure maximum reactivity.

Q4: In what solvents can I dissolve this compound?

This compound is soluble in a variety of common organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF), acetonitrile, and Dimethylformamide (DMF). The hydrophilic polyethylene glycol (PEG) spacer also enhances its solubility in aqueous media.

Q5: What are the main reactive groups of this compound and what are their functions?

This compound is a bifunctional linker with two key reactive groups:

  • Aminooxy group (-ONH2): This group reacts with aldehydes or ketones to form a stable oxime bond. This reaction is commonly used in bioconjugation to label or crosslink molecules.

  • Azide group (-N3): This group participates in "click chemistry" reactions. It can react with alkynes (in copper-catalyzed or strain-promoted cycloadditions) or with cyclooctynes like BCN and DBCO to form a stable triazole linkage.

Storage Condition Summary

For quick reference, the following table summarizes the recommended storage conditions for this compound in both pure form and as a stock solution.

ConditionTemperatureDurationNotes
Long-Term Storage -20°CMonths to YearsKeep dry and protected from light.
Short-Term Storage 0 - 4°CDays to WeeksKeep dry and protected from light.
Stock Solution -20°C or -80°CUp to 1 YearAliquot to avoid freeze-thaw cycles.

Troubleshooting Guide

This guide addresses potential issues related to the loss of reactivity of this compound.

Problem: Low or no reactivity of the aminooxy group (e.g., poor oxime bond formation).

Possible CauseRecommended Solution
Improper Storage Ensure the compound has been consistently stored at -20°C and protected from light and moisture. Exposure to higher temperatures or humidity can lead to degradation.
Age of the Compound Aminooxy compounds are highly reactive and can lose activity over time. If the compound is old or has been stored for an extended period, it may be necessary to use a fresh batch. It is highly recommended to use it immediately upon receipt (within 1 week).
Incorrect Reaction pH The reaction of the aminooxy group with aldehydes or ketones is pH-dependent. The optimal pH for oxime ligation is typically between 4 and 6. Ensure your reaction buffer is within this range.
Presence of Contaminants Ensure all glassware and solvents are clean and free of contaminants that could react with the aminooxy group.
Multiple Freeze-Thaw Cycles of Stock Solution If using a stock solution, repeated freeze-thaw cycles can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes upon preparation.

Problem: Low or no reactivity of the azide group (e.g., poor click chemistry reaction efficiency).

Possible CauseRecommended Solution
Improper Storage Similar to the aminooxy group, the stability of the entire molecule, including the azide group, depends on proper storage at -20°C, protected from light and moisture.
Catalyst Issues (for CuAAC reactions) For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the copper(I) catalyst is active. Use a freshly prepared catalyst solution or a reliable source. The presence of oxygen can oxidize Cu(I) to the inactive Cu(II) state, so degassing the reaction mixture may be necessary. The addition of a reducing agent like sodium ascorbate can help maintain the copper in the active Cu(I) state.
Steric Hindrance The efficiency of the click reaction can be affected by steric hindrance around the azide or the alkyne. Consider the structure of your reaction partners.
Incorrect Solvent While this compound is soluble in many solvents, the choice of solvent can impact the efficiency of the click reaction. Ensure the chosen solvent is compatible with your specific click chemistry protocol (e.g., aqueous buffers for bioconjugation, organic solvents for small molecule synthesis).

Experimental Protocol: General Procedure for Oxime Ligation

This protocol provides a general methodology for the reaction of the aminooxy group of this compound with an aldehyde-containing molecule.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 4.5-5.5)

  • DMSO (for dissolving reagents)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve the aldehyde-containing molecule in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO.

  • Reaction Setup:

    • Add the this compound stock solution to the solution of the aldehyde-containing molecule. A molar excess (e.g., 5-10 fold) of the this compound is often used to drive the reaction to completion.

    • The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid negative effects on biomolecules, if applicable.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight. The optimal reaction time may need to be determined empirically.

  • Purification:

    • After the incubation period, purify the resulting conjugate using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted starting materials.

  • Analysis:

    • Confirm the formation of the oxime bond and the purity of the conjugate using techniques like mass spectrometry (MS) and HPLC.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting issues with the reactivity of this compound.

G start Reactivity Issue Encountered check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Action: Use a fresh vial. Implement proper storage. storage_ok->improper_storage No check_age Check Age of Compound storage_ok->check_age Yes age_ok Recently Purchased? check_age->age_ok old_compound Action: Order a fresh batch. Use promptly upon receipt. age_ok->old_compound No check_protocol Review Experimental Protocol age_ok->check_protocol Yes protocol_issue Potential Protocol Issue? check_protocol->protocol_issue troubleshoot_protocol Troubleshoot Specific Reaction (e.g., pH, catalyst, solvent) protocol_issue->troubleshoot_protocol Yes contact_support Contact Technical Support protocol_issue->contact_support No

Caption: Troubleshooting workflow for this compound reactivity issues.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess Aminooxy-PEG3-azide following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

Excess this compound is a small molecule (Molecular Weight: ~234.26 g/mol ) that can interfere with downstream applications and analytical procedures.[1] Its removal is essential for obtaining a purified bioconjugate, ensuring the accuracy of subsequent experiments, and preventing potential side reactions or a lack of specificity in assays.[2][3]

Q2: What are the primary methods for removing small molecule linkers like this compound?

The most common methods leverage the significant size difference between the large, conjugated macromolecule (e.g., a protein) and the small, unreacted linker. Key techniques include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A highly effective method that separates molecules based on their hydrodynamic radius.[][5]

  • Dialysis: A gentle, diffusion-based technique that uses a semi-permeable membrane to separate molecules based on size.

  • Ultrafiltration (Spin Filtration): A pressure-driven method that uses a membrane to separate molecules by size, suitable for concentrating the sample and buffer exchange.

  • Precipitation: Techniques such as salting-out with ammonium sulfate can be used to precipitate the larger protein conjugate, leaving the small linker in the supernatant.

Q3: How do I select the most appropriate purification method for my experiment?

The choice of method depends on factors such as your sample volume, the desired final concentration, the required purity, and the equipment available. The decision tree below can guide your selection process.

G start Start: Post-Conjugation Mixture q_volume Is your sample volume very small (< 500 µL)? start->q_volume q_speed Is speed a critical factor? q_volume->q_speed No method_uf Spin Ultrafiltration is recommended q_volume->method_uf Yes q_gentle Does your conjugate require the most gentle handling? q_speed->q_gentle No method_sec Size Exclusion Chromatography (SEC) is a good choice q_speed->method_sec Yes method_dialysis Dialysis is the most suitable method q_gentle->method_dialysis Yes method_precip Precipitation may be a viable bulk-step (requires optimization) q_gentle->method_precip No

Caption: Decision tree for selecting a purification method.

Method Comparison

The following table summarizes and compares the primary purification techniques.

MethodPrincipleProsConsTypical Recovery
Size Exclusion Chromatography (SEC) Separation by hydrodynamic size. Larger molecules elute first.High resolution, fast, can be automated.Potential for sample dilution, requires specialized equipment (HPLC/FPLC).> 90%
Dialysis Passive diffusion of small molecules across a semi-permeable membrane.Very gentle on samples, simple setup, cost-effective.Time-consuming (hours to days), significant increase in buffer volume.> 95%
Ultrafiltration (Spin Filtration) Centrifugal force pushes solvent and small molecules through a membrane.Fast, concentrates the sample, good for small volumes.Potential for membrane clogging or non-specific binding, can induce aggregation.85-95%
Precipitation (e.g., Ammonium Sulfate) High salt concentration reduces protein solubility, causing precipitation.Inexpensive, good for large volumes, concentrates the product.May cause denaturation, requires careful optimization, precipitate can be difficult to redissolve.70-90%

Troubleshooting Guide

Problem: Low recovery of the final conjugated product.

Possible CauseSuggested Solution
Non-specific binding to membrane (Dialysis/Ultrafiltration) - Select a membrane material with low protein binding (e.g., regenerated cellulose, PES). - Consider passivating the membrane by pre-rinsing with a blocking agent like BSA (if compatible with your downstream application).
Adsorption to SEC column resin - Modify the mobile phase buffer by adjusting pH or ionic strength to reduce non-specific interactions. - Use a different column matrix.
Incomplete re-solubilization of precipitate - After precipitation, ensure the pellet is fully resuspended. This may require gentle vortexing, pipetting, or sonication. - Use a well-optimized resuspension buffer.
Product loss during transfers - Minimize the number of transfer steps. - For small volumes, use low-retention tubes and pipette tips.

Problem: The purified sample still contains significant amounts of unreacted this compound.

Possible CauseSuggested Solution
Insufficient dialysis - Increase the dialysis duration. - Perform more buffer changes (at least 3-4 changes are recommended). - Increase the volume of the dialysis buffer (dialysate) to at least 100-500 times the sample volume to maintain a steep concentration gradient.
Poor SEC resolution - Optimize the column length and flow rate. A longer column and slower flow rate generally improve resolution. - Ensure the correct gel filtration media is being used for the size of your conjugate.
Compromised ultrafiltration membrane - Inspect the membrane for tears or defects. - Ensure the chosen Molecular Weight Cut-Off (MWCO) of the membrane is appropriate. For retaining a large protein conjugate while removing a ~234 Da linker, a 10 kDa MWCO is typically very safe.

Experimental Protocols & Workflow

The general experimental process follows a logical sequence from reaction to purification and analysis.

G cluster_0 Reaction Phase cluster_1 Purification Phase cluster_2 Analysis Phase conjugation Step 1: Conjugation Reaction (Macromolecule + this compound) purify Step 2: Purification (e.g., SEC, Dialysis, or Ultrafiltration) conjugation->purify Transfer crude reaction mixture analyze Step 3: Purity & Confirmation Analysis (e.g., HPLC, SDS-PAGE, Mass Spec) purify->analyze Collect purified fractions

Caption: General experimental workflow for bioconjugation and purification.

Protocol 1: Removal by Size Exclusion Chromatography (Desalting Column)

This method is ideal for rapid buffer exchange and removal of small molecules.

  • Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with 3-5 column volumes of your desired final buffer.

  • Sample Loading: Allow the equilibration buffer to drain completely from the column bed. Gently load the entire post-conjugation reaction volume onto the center of the resin bed.

  • Elution: Immediately after the sample has entered the resin, add the final buffer to the top of the column.

  • Fraction Collection: The larger, conjugated macromolecule will travel faster through the column and elute first in the void volume. The smaller, unreacted this compound will be retained longer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Pooling: Pool the fractions containing your purified conjugate.

Protocol 2: Removal by Dialysis

This protocol is gentle and effective but requires more time.

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa). Prepare the membrane according to the manufacturer's instructions; this often involves rinsing with deionized water to remove preservatives.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the device using appropriate clips.

  • Dialysis: Immerse the sealed device in a beaker containing the desired final buffer (dialysate). The buffer volume should be at least 100 times the sample volume. Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For maximum efficiency, change the dialysate buffer completely. Repeat this step at least two more times.

  • Sample Recovery: Carefully remove the device from the buffer, wipe the exterior, and recover the purified sample.

Protocol 3: Removal by Spin Ultrafiltration

This method is fast and concentrates the sample simultaneously.

  • Device Selection: Choose a centrifugal filter unit with an appropriate MWCO (e.g., 10 kDa) and volume capacity.

  • Sample Loading: Add the conjugation reaction mixture to the upper chamber of the filter unit.

  • First Centrifugation: Centrifuge the unit according to the manufacturer's specifications until the sample volume in the upper chamber is reduced to the desired level (e.g., 5-10% of the original volume). The filtrate, containing the unreacted this compound, should be discarded.

  • Washing (Diafiltration): Reconstitute the concentrated sample in the upper chamber with fresh, desired buffer.

  • Repeat: Repeat the centrifugation and washing steps 2-3 times to ensure thorough removal of the small molecule linker.

  • Sample Recovery: After the final centrifugation, recover the concentrated, purified sample from the upper chamber of the device.

References

Strategies to minimize hydrolysis of the oxime bond

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of oxime bonds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is oxime bond hydrolysis and why is it a concern?

A1: Oxime bond hydrolysis is a chemical reaction where the oxime linkage (C=N-OH) is cleaved by water, reverting to its original carbonyl (aldehyde or ketone) and hydroxylamine components.[1][2] This process is typically catalyzed by acid.[3] For drug development professionals and researchers using oxime bonds as stable linkers in bioconjugates or drug delivery systems, hydrolysis is a significant concern as it can lead to the premature cleavage of the conjugate, releasing the payload and reducing the efficacy and stability of the molecule.[4][5]

Q2: My oxime-linked conjugate is showing instability. What are the primary factors I should investigate?

A2: The stability of an oxime bond is primarily influenced by three factors: pH, electronic effects, and steric hindrance.

  • pH: Oxime hydrolysis is significantly accelerated under acidic conditions (pH < 7). The reaction is initiated by the protonation of the imine nitrogen. Therefore, maintaining a neutral or slightly basic pH is crucial for minimizing hydrolysis.

  • Electronic Effects: The electronic properties of the substituents near the oxime bond can affect its stability. Electron-withdrawing groups can decrease the basicity of the imine nitrogen, making it less susceptible to protonation and thus more resistant to acid-catalyzed hydrolysis.

  • Steric Hindrance: Increased steric bulk around the oxime bond can physically shield it from attack by water molecules. Consequently, oximes derived from ketones are generally more stable than those derived from aldehydes due to the greater steric hindrance.

Q3: How can I choose the most stable precursors for my oxime ligation?

A3: To maximize stability, select precursors that create a sterically hindered and electronically stabilized oxime bond.

  • Prefer Ketones over Aldehydes: Whenever possible, design your synthesis to utilize a ketone rather than an aldehyde. The additional organic group on a ketone provides greater steric bulk, enhancing the hydrolytic stability of the resulting ketoxime compared to an aldoxime.

  • Incorporate Electron-Withdrawing Groups: If your molecular design allows, place electron-withdrawing groups near the carbonyl or hydroxylamine moiety. This will reduce the electron density at the oxime's nitrogen atom, disfavoring the initial protonation step required for acid-catalyzed hydrolysis.

Q4: What is the difference in stability between an oxime and a hydrazone bond?

A4: Oxime bonds are significantly more stable against hydrolysis than hydrazone bonds. Studies have shown that the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for structurally similar hydrazones. This makes oximes the preferred linkage for applications requiring high stability, especially in biological systems. Hydrazone linkers, due to their comparative lability in acidic environments, are often used for controlled-release applications, such as drug delivery to the acidic microenvironments of endosomes or lysosomes.

Q5: Are there any alternatives to aniline for catalyzing oxime formation that are less toxic?

A5: Yes, while aniline is a classic and effective catalyst for oxime ligation, its toxicity is a concern, especially for in vivo applications. Researchers have developed several less toxic alternatives that also provide faster reaction kinetics under physiological conditions. These include aminobenzoic acids, anthranilic acids, 2-aminophenols, and 2-(aminomethyl)benzimidazoles.

Troubleshooting Guide

Problem: Unexpected cleavage of my oxime-linked product.

This guide will help you diagnose and solve issues related to oxime bond instability.

Caption: Troubleshooting workflow for diagnosing oxime bond instability.

Data Summary

The stability of a C=N bond is highly dependent on its structure and the pH of the environment.

Table 1: Comparative Hydrolytic Stability of C=N Bonds

This table compares the relative hydrolysis rates of different isostructural C=N conjugates at pD 7.0. The data illustrates the superior stability of the oxime linkage.

Conjugate TypeLinkageRelative First-Order Rate Constant (k_rel)Reference
MethylhydrazoneC=N-NHCH₃~600
AcetylhydrazoneC=N-NHCOCH₃~300
SemicarbazoneC=N-NHCONH₂~160
Oxime C=N-OH 1 ****

Table 2: Effect of pH on Linker Stability

This table shows the dramatic effect of acidic pH on the stability of a hydrazone linker, a principle that also applies to oximes, which are more stable overall but still susceptible to acid-catalyzed hydrolysis.

Linker TypepHHalf-life (t₁/₂)Reference
Hydrazone7.2183 hours
Hydrazone5.04.4 hours

Key Experimental Protocols

Protocol 1: Monitoring Oxime Hydrolysis via ¹H NMR Spectroscopy

This protocol allows for the quantitative analysis of oxime bond cleavage over time.

Objective: To determine the rate of hydrolysis of an oxime conjugate under specific buffer conditions.

Materials:

  • Oxime conjugate of interest

  • Deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD (5.0 - 9.0)

  • Deuterated formaldehyde (CD₂O) as a scavenger (optional, to prevent re-formation)

  • NMR spectrometer and tubes

Procedure:

  • Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.

  • Prepare the deuterated phosphate buffer at the desired pD.

  • In an NMR tube, combine the oxime conjugate solution and the deuterated buffer to a final, known concentration.

  • (Optional) If studying the forward hydrolysis reaction exclusively, add a 10-fold excess of deuterated formaldehyde (CD₂O). This acts as a trap for the released aminooxy species, preventing the reverse condensation reaction.

  • Acquire an initial ¹H NMR spectrum (t=0). Identify a characteristic proton signal for the intact oxime conjugate (e.g., the aldehydic proton of the hydrolysis product).

  • Incubate the NMR tube at a constant, controlled temperature.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic signals of the starting material and the hydrolysis product.

  • Calculate the percentage of hydrolysis at each time point by comparing the integral of the product signal to the sum of the integrals of the product and remaining starting material.

  • Plot the concentration of the intact conjugate versus time to determine the hydrolysis rate and half-life.

Protocol 2: Analysis of Oxime Stability by RP-HPLC

This protocol uses reverse-phase high-performance liquid chromatography to separate and quantify the intact conjugate from its hydrolysis products.

Objective: To assess the stability of an oxime conjugate by quantifying its degradation over time.

Materials:

  • Oxime conjugate

  • Aqueous buffers at various pH values (e.g., pH 5.0, pH 7.4)

  • Organic solvent for mobile phase (e.g., acetonitrile, methanol)

  • RP-HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Dissolve the oxime conjugate in the desired aqueous buffer to a known concentration.

  • Incubate the solution at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately quench any further reaction by diluting the aliquot in the mobile phase or freezing it.

  • Develop an RP-HPLC method capable of separating the intact oxime conjugate from its expected hydrolysis products (the carbonyl-containing molecule and the aminooxy-containing molecule).

  • Inject the samples from each time point into the RP-HPLC system.

  • Record the chromatograms and integrate the peak area corresponding to the intact conjugate.

  • Plot the percentage of the remaining intact conjugate (based on peak area) against time to evaluate the stability profile under the tested conditions.

Visualized Mechanisms and Relationships

HydrolysisMechanism cluster_step1 Step 1: Acid Catalysis cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Breakdown Oxime R₂C=N-OH (Oxime) ProtonatedOxime R₂C=N⁺H-OH (Protonated Oxime) Oxime->ProtonatedOxime + H⁺ Proton H⁺ Intermediate R₂C(OH)-N⁺H₂-OH (Tetrahedral Intermediate) ProtonatedOxime->Intermediate + H₂O Water H₂O Carbonyl R₂C=O (Carbonyl) Intermediate->Carbonyl Elimination Hydroxylamine NH₂OH (Hydroxylamine) Intermediate->Hydroxylamine Elimination

Caption: Acid-catalyzed hydrolysis mechanism of an oxime bond.

References

Validation & Comparative

A Head-to-Head Comparison: Aminooxy-PEG3-azide vs. Alternative PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, profoundly impacting their stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of Aminooxy-PEG3-azide with other widely used PEG linkers, focusing on their chemical properties, performance in bioconjugation, and the stability of the resulting linkages. The information is supported by experimental data to facilitate an informed choice for your specific application.

This compound is a heterobifunctional linker that offers two distinct reactive handles: an aminooxy group and an azide group, connected by a three-unit polyethylene glycol (PEG) spacer. The aminooxy group reacts with aldehydes and ketones to form a highly stable oxime bond, a reaction noted for its high specificity due to the low abundance of carbonyl groups in native proteins. The azide group allows for "click" chemistry, a versatile and highly efficient ligation reaction, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes like DBCO, which is bioorthogonal and proceeds without the need for a cytotoxic copper catalyst.

This guide will compare the performance of this compound with two common classes of PEG linkers: maleimide-PEG linkers, which react with thiols, and DBCO-PEG linkers, which also utilize click chemistry.

Comparative Data on Linker Performance

The choice of linker chemistry significantly influences the reaction efficiency, specificity, and the stability of the final bioconjugate. The following tables summarize key performance metrics for aminooxy, maleimide, and SPAAC (DBCO-azide) conjugation chemistries.

FeatureAminooxy-PEG-Azide (Aminooxy reaction)Maleimide-PEGDBCO-PEG (SPAAC reaction)
Target Functional Group Aldehydes, Ketones (Carbonyls)Thiols (Sulfhydryls)Azides
Resulting Linkage OximeThiosuccinimide (Thioether)Triazole
Reaction pH Mildly acidic to neutral (pH 4.5-7.5)[1]Neutral (pH 6.5-7.5)[1]Typically physiological pH (e.g., 7.4)
Reaction Speed Can be slow, often requires a catalyst (e.g., aniline)[1]Generally fast[1]Very fast
Specificity High, as aldehydes and ketones are less common in native proteins[1]Highly selective for thiols within the optimal pH rangeHighly bioorthogonal, reacts specifically with azides
Linkage Stability Highly stable oxime bondStable thioether bond, but susceptible to retro-Michael addition and thiol exchangeExtremely stable triazole ring
Table 1: Comparison of Key Features of Different Conjugation Chemistries.
Linkage TypeConditionHalf-life (t½)Reference
OximeAcidic (pD 5.0-9.0)Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.
Thiosuccinimide (from Maleimide)Human PlasmaProne to retro-Michael reaction, leading to payload migration. Stability is dependent on the maleimide structure (N-aryl > N-alkyl).
Triazole (from SPAAC)GeneralConsidered highly stable and not prone to cleavage under physiological conditions.
Table 2: Comparative Stability of Resulting Covalent Linkages. (Note: Direct head-to-head quantitative comparisons of half-lives in plasma for all three linkage types from a single study are limited. The data presented is a qualitative and semi-quantitative summary from available literature.)

Experimental Protocols

Detailed methodologies for bioconjugation are crucial for reproducibility and success. Below are representative protocols for each of the discussed linker types.

Protocol 1: Antibody Conjugation via this compound (Oxime Ligation)

This protocol describes the conjugation of an aminooxy-PEGylated molecule to an antibody that has been engineered to contain an aldehyde group.

1. Antibody Preparation (Aldehyde Installation):

  • Generate an aldehyde group on the antibody. This can be achieved by site-specific oxidation of a genetically encoded formylglycine, or by periodate oxidation of a terminal serine residue engineered at a specific site.

  • Purify the aldehyde-modified antibody using a suitable method like size-exclusion chromatography to remove excess oxidizing agents.

  • Buffer exchange the antibody into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0).

2. Conjugation Reaction:

  • Dissolve the this compound linker in the conjugation buffer.

  • Add the this compound linker to the aldehyde-modified antibody solution at a 10-50 fold molar excess.

  • For catalysis, a catalyst like aniline can be added to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.

3. Purification:

  • Remove excess linker and catalyst by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

  • Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Antibody Conjugation via Maleimide-PEG

This protocol details the conjugation of a maleimide-PEGylated payload to a monoclonal antibody via reduced interchain disulfide bonds.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

  • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized.

  • Incubate at 37°C for 30-90 minutes.

2. Conjugation Reaction:

  • Remove the excess reducing agent using a desalting column.

  • Immediately add the Maleimide-PEG-payload, dissolved in a co-solvent like DMSO, to the reduced antibody solution. A 5-20 fold molar excess of the maleimide reagent over the antibody is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction should be performed at a pH between 6.5 and 7.5.

3. Quenching and Purification:

  • Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.

  • Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography or protein A chromatography.

  • Characterize the ADC to determine the DAR and aggregation levels.

Protocol 3: Antibody Conjugation via SPAAC (using the azide of this compound)

This protocol describes the conjugation of a DBCO-containing molecule to an antibody that has been functionalized with this compound.

1. Antibody-Azide Preparation:

  • First, conjugate the this compound to the antibody via the aminooxy group as described in Protocol 1. This results in an antibody with a terminal azide group.

  • Purify the azide-functionalized antibody to remove any unreacted linker.

2. SPAAC Reaction:

  • Dissolve the DBCO-containing payload in a suitable solvent (e.g., DMSO).

  • Add the DBCO-payload to the azide-functionalized antibody solution. A 3-10 fold molar excess of the DBCO reagent is common.

  • Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction is typically performed in PBS at pH 7.4.

3. Purification:

  • Purify the final conjugate using size-exclusion chromatography to remove the excess DBCO-payload.

  • Characterize the final product by SDS-PAGE, mass spectrometry, and other relevant analytical techniques.

Visualizing the Workflows and Linkages

To better illustrate the chemical processes and relationships, the following diagrams are provided.

G cluster_aminooxy This compound Functionality cluster_alternatives Alternative PEG Linkers Aminooxy Aminooxy PEG3 PEG3 Aminooxy->PEG3 spacer Azide Azide PEG3->Azide Maleimide-PEG Maleimide-PEG DBCO-PEG DBCO-PEG

Caption: Functional components of this compound and common alternatives.

G cluster_oxime Aminooxy Conjugation cluster_maleimide Maleimide Conjugation cluster_spaac SPAAC Conjugation A1 Antibody with Aldehyde C1 Oxime Bond Formation (pH 4.5-7.5, +/- Catalyst) A1->C1 B1 Aminooxy-PEG-Payload B1->C1 D1 Stable Conjugate C1->D1 A2 Antibody with Thiol C2 Thioether Bond Formation (pH 6.5-7.5) A2->C2 B2 Maleimide-PEG-Payload B2->C2 D2 Stable (but reversible) Conjugate C2->D2 A3 Antibody with Azide C3 Triazole Ring Formation (Physiological pH) A3->C3 B3 DBCO-PEG-Payload B3->C3 D3 Highly Stable Conjugate C3->D3

Caption: Comparison of bioconjugation workflows.

G cluster_reactivity Reactive Ends cluster_targets Target Moieties cluster_linkages Resulting Linkages This compound This compound Aminooxy Aminooxy This compound->Aminooxy Azide Azide This compound->Azide Aldehyde/Ketone Aldehyde/Ketone Aminooxy->Aldehyde/Ketone reacts with DBCO/BCN DBCO/BCN Azide->DBCO/BCN reacts with Oxime Oxime Aldehyde/Ketone->Oxime forms Triazole Triazole DBCO/BCN->Triazole forms

Caption: Logical relationships of this compound's reactive ends.

Conclusion

This compound stands out as a versatile and powerful tool in the bioconjugation toolbox. Its key advantages lie in the high stability of the oxime linkage formed by its aminooxy group and the bioorthogonality of its azide group, which allows for highly specific and efficient copper-free click chemistry.

  • For applications demanding the highest linkage stability , the oxime and triazole bonds formed via this compound are superior to the thioether bond from maleimide chemistry, which is susceptible to a retro-Michael reaction and thiol exchange in vivo.

  • In terms of reaction kinetics , maleimide-thiol and SPAAC reactions are generally faster than the uncatalyzed oxime ligation. However, the use of catalysts can significantly accelerate oxime bond formation.

  • The dual functionality of this compound provides a unique advantage, enabling sequential or orthogonal conjugations to introduce two different molecules to a biomolecule.

The choice of linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and payload, the desired stability of the final conjugate, and the acceptable reaction conditions. This guide provides the foundational data and protocols to aid in making a well-informed decision.

References

A Head-to-Head Comparison: Aminooxy-PEG3-azide vs. Hydrazide-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design and synthesis of bioconjugates, profoundly impacting the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of two widely used heterobifunctional PEG linkers: Aminooxy-PEG3-azide and Hydrazide-PEG linkers. We will delve into their reaction mechanisms, the stability of the resulting conjugates, and provide detailed experimental protocols to inform your selection process.

At the heart of this comparison lies the reaction of an aminooxy or hydrazide group with a carbonyl (an aldehyde or ketone) on a target biomolecule, forming an oxime or hydrazone bond, respectively. Both linkers also feature a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a terminal azide group for subsequent "click chemistry" ligation to a payload.[1][2][3][4]

Executive Summary: Key Differences at a Glance

FeatureThis compoundHydrazide-PEG Linker
Reactive Group Aminooxy (-ONH₂)Hydrazide (-NHNH₂)
Target on Biomolecule Aldehydes or ketonesAldehydes or ketones
Resulting Linkage OximeHydrazone
Bond Stability High, significantly more stable than hydrazoneModerate, susceptible to hydrolysis under acidic conditions
Reaction pH Optimal around pH 4.5, but proceeds at pH 6.0-7.4Optimal around pH 5.0-7.0
Key Advantage Forms a highly stable conjugate suitable for long-term in vivo applications.The pH-sensitive nature of the hydrazone bond can be exploited for controlled drug release in acidic environments (e.g., endosomes, tumor microenvironments).[1]
Primary Application Stable bioconjugates, antibody-drug conjugates (ADCs) with non-cleavable linkers.ADCs with acid-cleavable linkers, applications requiring controlled release.

Delving Deeper: A Performance Comparison

The most significant distinction between aminooxy and hydrazide linkers lies in the stability of the bond they form with carbonyl groups.

Stability of the Conjugate: The Oxime Advantage

Experimental data consistently demonstrates the superior stability of oxime bonds compared to hydrazone bonds, particularly in aqueous environments where hydrolysis is a concern. The rate of hydrolysis for oximes is reported to be nearly 1000-fold lower than that for simple hydrazones. This heightened stability makes aminooxy linkers the preferred choice for applications requiring long-term stability in physiological conditions.

Hydrazone bonds, while generally stable at neutral pH, are susceptible to hydrolysis under acidic conditions. This characteristic, however, can be leveraged as a key feature in drug delivery systems, enabling the controlled release of a payload in the acidic microenvironment of a tumor or within the endosomes of a cell.

Reaction Kinetics and Efficiency

Both aminooxy and hydrazide groups react efficiently with aldehydes and ketones under mild, aqueous conditions. The optimal pH for hydrazone formation is typically between 5.0 and 7.0, while oxime formation is most efficient at a more acidic pH of around 4.5. However, for practical bioconjugation with sensitive proteins, both reactions are commonly performed at physiological pH (6.0-7.4). The reaction rate at neutral pH may be slower, but can be enhanced by using a catalyst such as aniline.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the practical application of these linkers, the following diagrams illustrate their reaction mechanisms and a general experimental workflow.

G This compound Reaction Mechanism Biomolecule Biomolecule with Aldehyde Group (R-CHO) Intermediate Carbinolamine Intermediate Biomolecule->Intermediate + Linker This compound (H2N-O-PEG3-N3) Linker->Intermediate Product Oxime-linked Bioconjugate (R-CH=N-O-PEG3-N3) Intermediate->Product - H2O G Hydrazide-PEG Linker Reaction Mechanism Biomolecule Biomolecule with Aldehyde Group (R-CHO) Intermediate Hydrazone Intermediate Biomolecule->Intermediate + Linker Hydrazide-PEG-azide (H2N-NH-CO-PEG-N3) Linker->Intermediate Product Hydrazone-linked Bioconjugate (R-CH=N-NH-CO-PEG-N3) Intermediate->Product - H2O G General Bioconjugation Workflow cluster_step1 Step 1: Biomolecule Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Purification & Analysis Biomolecule Antibody/Protein Oxidation Oxidation of Glycans (e.g., with NaIO4) Biomolecule->Oxidation Aldehyde_Biomolecule Aldehyde-functionalized Biomolecule Oxidation->Aldehyde_Biomolecule Conjugation Oxime/Hydrazone Formation Aldehyde_Biomolecule->Conjugation Linker Aminooxy-PEG-azide or Hydrazide-PEG-azide Linker->Conjugation Azide_Conjugate Azide-functionalized Bioconjugate Conjugation->Azide_Conjugate Click CuAAC or SPAAC Azide_Conjugate->Click Payload Alkyne-modified Payload Payload->Click Final_Conjugate Final Bioconjugate (e.g., ADC) Click->Final_Conjugate Purification Purification (e.g., SEC) Final_Conjugate->Purification Analysis Characterization (e.g., MS, SDS-PAGE) Purification->Analysis

References

Oxime Ligation vs. Hydrazone Formation in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules, the choice of ligation chemistry is paramount to the success of the application. Among the most utilized chemoselective reactions are oxime ligation and hydrazone formation. Both involve the reaction of a carbonyl group (an aldehyde or ketone) with a nucleophilic partner. However, the nuances of their reaction kinetics, stability, and optimal conditions present distinct advantages and disadvantages for researchers in drug development and diagnostics. This guide provides an objective comparison to inform the selection of the most suitable ligation strategy.

At a Glance: Oxime vs. Hydrazone

FeatureOxime LigationHydrazone Formation
Reactants Aldehyde/Ketone + AminooxyAldehyde/Ketone + Hydrazide
Reaction pH Optimal in mildly acidic conditions (pH ~4.5), but proceeds at physiological pH.[1][2]Rapid at physiological pH.[1]
Reaction Rate Generally slower than hydrazone formation at neutral pH, but can be accelerated with catalysts.[2][3]Typically faster than uncatalyzed oxime formation at neutral pH.
Bond Stability Highly stable across a wide pH range.Less stable, particularly under acidic conditions where the bond is reversible.
Equilibrium Constant (Keq) >10⁸ M⁻¹10⁴–10⁶ M⁻¹

Delving Deeper: A Quantitative Comparison

The decision between oxime and hydrazone ligation often hinges on the desired stability of the final conjugate versus the required speed of the reaction.

ParameterOxime LigationHydrazone FormationNotes
Second-Order Rate Constant (k₁) 10¹-10³ M⁻¹s⁻¹ (with aniline catalysis)~3.0 M⁻¹s⁻¹ (uncatalyzed), significantly faster with aniline catalysis.Rate constants are highly dependent on the specific reactants, pH, and catalyst used. Aromatic aldehydes are more reactive than ketones.
Hydrolysis Rate Constant (k₋₁) Significantly lower than hydrazones, indicating higher stability. Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.Higher than oximes, especially at acidic pH.The reversibility of hydrazone bonds can be advantageous for drug delivery systems requiring release under acidic conditions.
Yield High yields are achievable, often driven to completion by the high stability of the oxime bond.High yields are possible, but the reversibility of the reaction can impact the final isolated yield, especially at lower concentrations.The higher equilibrium constant of oxime formation favors product formation, even at low reactant concentrations.

The Chemistry Behind the Choice

The fundamental difference between the two ligations lies in the nucleophile: an aminooxy group for oxime formation and a hydrazide group for hydrazone formation. Both react with an aldehyde or ketone to form a C=N double bond, releasing a molecule of water.

G cluster_oxime Oxime Ligation cluster_hydrazone Hydrazone Formation Aldehyde/Ketone_O R-CHO / R-CO-R' Oxime R-CH=N-OR'' / R-C(R')=N-OR'' Aldehyde/Ketone_O->Oxime + R''-ONH₂ Aminooxy R''-ONH₂ Water_O H₂O Oxime->Water_O - H₂O Aldehyde/Ketone_H R-CHO / R-CO-R' Hydrazone R-CH=N-NHR'' / R-C(R')=N-NHR'' Aldehyde/Ketone_H->Hydrazone + R''-NHNH₂ Hydrazide R''-NHNH₂ Water_H H₂O Hydrazone->Water_H - H₂O

Caption: Chemical reactions for oxime and hydrazone formation.

The greater stability of the oxime bond is a key advantage in many bioconjugation applications where a robust and permanent linkage is required. This stability is reflected in its significantly higher equilibrium constant. In contrast, the lability of the hydrazone bond under acidic conditions can be exploited for controlled-release drug delivery systems.

Experimental Corner: Protocols for Ligation

The following are generalized protocols. Researchers should optimize conditions for their specific biomolecules and reagents.

General Protocol for Oxime Ligation

A representative protocol for labeling a peptide with a fluorescent dye via oxime ligation is as follows:

  • Peptide Preparation: An aminooxyacetyl-functionalized peptide is synthesized using standard solid-phase peptide synthesis (SPPS).

  • Reagent Preparation:

    • Prepare a stock solution of the aminooxy-peptide in a suitable buffer (e.g., 0.3 M sodium phosphate, pH 7).

    • Prepare a stock solution of the aldehyde-containing label (e.g., benzaldehyde-functionalized Alexa Fluor® 488) in an organic solvent like DMSO.

    • Prepare a stock solution of an aniline catalyst (e.g., 1 M aniline in a compatible buffer).

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the aminooxy-peptide solution, the aldehyde-label solution, and the aniline catalyst. Final concentrations might be in the range of 10-100 µM for the reactants and 10-100 mM for the catalyst.

    • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Purify the resulting oxime conjugate by RP-HPLC.

    • Confirm the identity of the product by mass spectrometry.

General Protocol for Hydrazone Formation

A typical protocol for labeling a protein with a small molecule via hydrazone formation is described below:

  • Protein Functionalization: A protein such as Human Serum Albumin (HSA) is functionalized with a hydrazinonicotinamide (HYNIC) linker.

  • Reagent Preparation:

    • Prepare a solution of the HYNIC-functionalized protein in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7).

    • Prepare a solution of the aldehyde-containing molecule (e.g., p-fluorobenzaldehyde) in a minimal amount of a water-miscible organic solvent.

  • Ligation Reaction:

    • Add the aldehyde solution to the protein solution. The reaction can be performed with or without an aniline catalyst.

    • Incubate the reaction mixture at room temperature.

  • Monitoring and Purification:

    • The formation of the hydrazone can often be monitored spectrophotometrically due to the creation of a new chromophore.

    • Remove excess small molecules and purify the protein conjugate using size-exclusion chromatography or dialysis.

Logical Workflow for Selecting a Ligation Method

G Start Bioconjugation Project Goal Stability Is a highly stable, permanent linkage required? Start->Stability pH_Sensitivity Is the conjugate intended for release in an acidic environment? Stability->pH_Sensitivity No Oxime Choose Oxime Ligation Stability->Oxime Yes Kinetics Are rapid reaction kinetics at neutral pH critical without a catalyst? pH_Sensitivity->Kinetics No Hydrazone Choose Hydrazone Formation pH_Sensitivity->Hydrazone Yes Kinetics->Hydrazone Yes Consider_Catalyst Consider Oxime Ligation with a catalyst Kinetics->Consider_Catalyst No

Caption: Decision tree for choosing between oxime and hydrazone ligation.

Conclusion

The choice between oxime ligation and hydrazone formation is a critical decision in the design of bioconjugates. Oxime ligation offers superior stability, making it the preferred choice for applications requiring a robust and long-lasting linkage. While traditionally slower, the development of efficient catalysts has significantly broadened its applicability. Hydrazone formation, on the other hand, provides rapid kinetics at physiological pH and a cleavable linkage under acidic conditions, which is advantageous for specific drug delivery strategies. A thorough understanding of the quantitative differences in their reaction parameters and stability profiles, as presented in this guide, will enable researchers to make an informed decision that best suits their experimental goals.

References

A Comparative Guide to Aminooxy-PEG3-azide Conjugates for Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate linker molecules is a critical step in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a detailed comparison of Aminooxy-PEG3-azide, a heterobifunctional linker, with alternative conjugation strategies, supported by experimental data and protocols.

This compound is a versatile linker molecule featuring an aminooxy group and an azide group, separated by a three-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] This structure allows for a two-step, orthogonal conjugation strategy. The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, while the azide group participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Comparison of Conjugation Chemistries

The dual functionality of this compound allows for its use in multiple bioconjugation workflows. The choice of reaction depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Below is a comparison of the key reaction types enabled by this linker and its alternatives.

Conjugation Chemistry Reactive Groups Key Advantages Considerations Typical Reaction Conditions
Oxime Ligation Aminooxy + Aldehyde/KetoneHigh stability of the resulting oxime bond compared to hydrazones; Bioorthogonal.Reaction can be slow at neutral pH; may require a catalyst (e.g., aniline).Aqueous buffer, pH 4.5-7.0.
CuAAC (Click Chemistry) Azide + Terminal AlkyneHigh reaction efficiency and specificity; Forms a stable triazole linkage.Requires a copper catalyst, which can be cytotoxic and may require removal.Aqueous or organic solvents, with a copper(I) source (e.g., CuSO4/ascorbate).
SPAAC (Click Chemistry) Azide + Strained Alkyne (e.g., DBCO, BCN)Copper-free, making it suitable for live-cell applications; High biocompatibility.Strained alkynes can be less stable and may have some off-target reactivity.Physiological conditions (aqueous buffer, neutral pH, 37°C).
Hydrazone Ligation Hydrazide + Aldehyde/KetoneBioorthogonal.Less stable than oxime bonds, prone to hydrolysis.Aqueous buffer, slightly acidic pH.
Thiol-Maleimide Michael Addition Thiol + MaleimideFast and efficient reaction at physiological pH.Potential for maleimide ring hydrolysis and exchange reactions, leading to less stable conjugates.Aqueous buffer, pH 6.5-7.5.
IEDDA Cycloaddition Tetrazine + trans-Cyclooctene (TCO)Extremely fast reaction kinetics, ideal for in vivo applications.Tetrazine and TCO partners can be less stable than azide/alkyne counterparts.Physiological conditions.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the conjugation of an aminooxy-containing molecule (such as this compound) to a protein containing an aldehyde or ketone group.

Materials:

  • Aldehyde- or ketone-modified protein in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.5-7.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Aniline (optional, as a catalyst)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

  • Catalyst Addition (Optional): For slower reactions, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-containing molecule (like this compound) to a biomolecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized molecule (e.g., the product from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-modified biomolecule

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC, affinity chromatography)

Procedure:

  • Prepare Stock Solution: Dissolve the strained alkyne-modified biomolecule in an appropriate buffer.

  • Reaction Setup: Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the solution of the strained alkyne-modified biomolecule.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction is typically complete within this timeframe.

  • Purification: Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove any unreacted starting materials.

Visualizing Conjugation Workflows

The following diagrams illustrate the logical flow of the conjugation processes described.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: SPAAC Protein_with_Aldehyde Aldehyde/Ketone-modified Protein Reaction_Mix_1 Incubate (pH 6.5-7.0) Protein_with_Aldehyde->Reaction_Mix_1 Aminooxy_Linker This compound Aminooxy_Linker->Reaction_Mix_1 Oxime_Conjugate Protein-Oxime-PEG3-azide Reaction_Mix_2 Incubate (Physiological pH) Oxime_Conjugate->Reaction_Mix_2 Reaction_Mix_1->Oxime_Conjugate Strained_Alkyne_Payload Strained Alkyne- functionalized Payload (e.g., Drug, Fluorophore) Strained_Alkyne_Payload->Reaction_Mix_2 Final_Conjugate Protein-Linker-Payload Reaction_Mix_2->Final_Conjugate

Caption: Workflow for a two-step bioconjugation using oxime ligation followed by SPAAC.

G cluster_0 Alternative 1: Thiol-Maleimide cluster_1 Alternative 2: IEDDA Thiol_Protein Thiol-containing Protein Reaction_1 pH 6.5-7.5 Thiol_Protein->Reaction_1 Maleimide_Linker Maleimide-Linker-Payload Maleimide_Linker->Reaction_1 Thiol_Maleimide_Conjugate Thiol-Maleimide Conjugate Reaction_1->Thiol_Maleimide_Conjugate TCO_Protein TCO-modified Protein Reaction_2 Physiological pH TCO_Protein->Reaction_2 Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Reaction_2 IEDDA_Conjugate IEDDA Conjugate Reaction_2->IEDDA_Conjugate

Caption: Comparison of alternative single-step bioconjugation workflows.

References

A Researcher's Guide to Mass Spectrometry Analysis of Proteins Labeled with Aminooxy-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in unraveling complex biological processes and developing targeted therapeutics. This guide provides an objective comparison of Aminooxy-PEG3-azide with alternative protein labeling reagents, supported by experimental data and detailed methodologies for mass spectrometry-based analysis.

The covalent modification of proteins is a cornerstone of chemical biology, enabling the study of protein function, interactions, and localization. This compound is a bifunctional labeling reagent that offers a two-step approach to protein modification. The aminooxy group reacts specifically with carbonyl groups (aldehydes and ketones) on proteins, which can be introduced through oxidative stress or enzymatic modification. The azide group then serves as a handle for bioorthogonal "click chemistry," allowing for the attachment of a wide range of reporter tags, such as biotin or fluorescent dyes, for subsequent analysis.

This guide will compare the performance of this compound with two common alternative labeling strategies: NHS (N-Hydroxysuccinimide) ester chemistry, which targets primary amines, and hydrazide chemistry, which also targets carbonyl groups.

Performance Comparison of Protein Labeling Reagents

The choice of a protein labeling strategy depends on several factors, including the target functional group, the desired specificity, and the experimental goals. The following tables provide a comparative overview of this compound, NHS esters, and hydrazide reagents.

FeatureThis compoundAzido-PEG-NHS EsterBiotin-Hydrazide
Target Moiety Carbonyl groups (aldehydes/ketones)Primary amines (Lysine, N-terminus)Carbonyl groups (aldehydes/ketones)
Reaction Principle Oxime ligation followed by click chemistryNucleophilic acyl substitutionHydrazone formation
Specificity High (targets less abundant functional groups)Moderate (targets abundant lysine residues)High (targets less abundant functional groups)
Control over Degree of Labeling High (two-step process allows for better control)Moderate (can be challenging to control)High (dependent on number of carbonyl sites)
Linkage Stability High (Oxime and Triazole ring)High (Amide bond)Moderate (Hydrazone bond can be reversible)
Biocompatibility High (especially with copper-free click chemistry)HighHigh
Side Reactions MinimalHydrolysis of the NHS esterPotential for side reactions

Quantitative Performance Metrics

Direct head-to-head quantitative comparisons of these reagents in the literature are limited. However, data from various studies can provide insights into their performance. The yield of the labeling reaction with hydrazide-based labels can vary considerably, with the commonly used biotin hydrazide sometimes showing lower yields compared to other derivatives[1][2]. NHS esters, while widely used, can lead to over-labeling of peptides, which can complicate data analysis[3]. The two-step nature of the this compound approach, particularly when combined with copper-free click chemistry, offers a high degree of control and specificity[4].

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for protein labeling with this compound, an NHS ester, and a hydrazide reagent.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol involves the initial labeling of carbonyl groups with this compound, followed by a "click" reaction with an alkyne-containing reporter tag (e.g., alkyne-biotin).

Step 1: Generation of Carbonyl Groups (if necessary)

For glycoproteins, carbonyl groups can be generated by mild oxidation of cis-diols in sugar moieties.

  • Prepare a solution of the glycoprotein at 2-5 mg/mL in 0.1 M sodium acetate buffer (pH 5.5).

  • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 10 mM.

  • Incubate the reaction for 15-30 minutes at room temperature in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 5 minutes.

  • Remove excess reagents by buffer exchange into 0.1 M sodium acetate buffer (pH 5.5) using a desalting column.

Step 2: Labeling with this compound

  • To the solution of the protein with carbonyl groups, add this compound to a final concentration of 1-5 mM.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Remove excess this compound by buffer exchange into a suitable buffer for the click reaction (e.g., PBS, pH 7.4).

Step 3: Copper-Free "Click" Chemistry with an Alkyne Reporter

  • Prepare a stock solution of the alkyne-reporter (e.g., DBCO-biotin) in DMSO.

  • Add the alkyne-reporter to the azide-labeled protein solution at a 2-5 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • The labeled protein is now ready for purification or direct analysis by mass spectrometry.

Protocol 2: Protein Labeling with Azido-PEG-NHS Ester

This protocol is for labeling primary amines on proteins.

  • Prepare a protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to a concentration 10-20 times higher than the desired final reaction concentration.

  • Add the NHS ester stock solution to the protein solution (a 10- to 50-fold molar excess of the NHS ester to the protein is typically used).

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.

  • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove excess reagents by desalting or dialysis.

Protocol 3: Protein Labeling with Biotin-Hydrazide

This protocol is for labeling carbonyl groups on proteins.

  • Prepare the protein with carbonyl groups (as described in Protocol 1, Step 1) in 0.1 M sodium acetate buffer (pH 5.5).

  • Prepare a 50 mM stock solution of Biotin-Hydrazide in DMSO.

  • Add the Biotin-Hydrazide solution to the protein solution (a 50-fold molar excess is a common starting point).

  • Incubate the reaction for 2 hours at room temperature.

  • Purify the labeled protein by gel filtration or dialysis.

Mass Spectrometry Analysis

Following labeling and purification, the proteins are typically digested into peptides for analysis by mass spectrometry.

General Workflow for Mass Spectrometry Analysis

General Mass Spectrometry Workflow Protein Labeled Protein Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Labeled Peptides Digestion->Peptides LC Liquid Chromatography (LC) Separation Peptides->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data

Caption: A generalized workflow for the mass spectrometry analysis of labeled proteins.

Data Analysis Considerations

The analysis of mass spectrometry data for labeled proteins requires specific considerations. The mass of the labeling reagent and any reporter tags must be included as a variable modification in the database search parameters. For example, when searching for peptides labeled with this compound and an alkyne-biotin, the combined mass of these two moieties would be specified as a potential modification on amino acid residues that can be carbonylated (e.g., proline, arginine, lysine, and threonine).

Software such as MaxQuant, Proteome Discoverer, or open-source tools can be used for data analysis. It is crucial to carefully validate the identification of modified peptides and their fragmentation spectra.

Signaling Pathway Context: Oxidative Stress

Protein carbonylation is a key indicator of oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer[2]. The labeling of carbonylated proteins with reagents like this compound or hydrazides allows for their enrichment and identification, providing insights into the cellular pathways affected by oxidative damage.

Oxidative Stress and Protein Carbonylation ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Protein Native Protein OxidativeStress->Protein CarbonylatedProtein Carbonylated Protein Protein->CarbonylatedProtein Oxidation Degradation Proteasomal Degradation CarbonylatedProtein->Degradation Aggregation Protein Aggregation CarbonylatedProtein->Aggregation CellularDysfunction Cellular Dysfunction Degradation->CellularDysfunction Impaired Aggregation->CellularDysfunction

Caption: Oxidative stress leads to protein carbonylation, which can result in protein degradation or aggregation, contributing to cellular dysfunction.

Conclusion and Recommendations

The choice between this compound, NHS esters, and hydrazide reagents for protein labeling depends on the specific research question and the nature of the protein of interest.

  • This compound is an excellent choice for the specific labeling of carbonylated proteins, offering a two-step, bioorthogonal approach that provides high specificity and control over the labeling process. This method is particularly well-suited for studies of oxidative stress and for applications where precise control over the site of labeling is critical.

  • NHS esters are a versatile and widely used option for labeling abundant primary amines. However, researchers should be mindful of the potential for heterogeneous labeling and the need to optimize reaction conditions to control the degree of labeling.

  • Hydrazide reagents provide a direct method for labeling carbonylated proteins. While effective, the stability of the resulting hydrazone linkage and potential variations in labeling efficiency should be considered.

For researchers in drug development and those studying cellular signaling pathways, the ability to specifically label and identify modified proteins is paramount. The methods described in this guide provide a powerful toolkit for achieving these goals, with this compound offering a particularly elegant solution for the targeted analysis of carbonylated proteins.

References

A Comparative Guide to Crosslinkers in Antibody-Drug Conjugate (ADC) Construction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, efficacy, and toxicity.[1][2] The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and profoundly impacts the overall performance of the ADC.[3][4] This guide provides an objective comparison of different crosslinker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Executive Summary

The selection of a linker technology directly influences the pharmacokinetic and pharmacodynamic properties of an ADC.[1] Cleavable linkers are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, which can lead to a "bystander effect" where neighboring antigen-negative tumor cells are also killed. In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody, a process that generally enhances plasma stability and may offer a wider therapeutic window.

Comparative Performance of ADC Linkers

The following tables summarize key quantitative data comparing the performance of different linker types based on in vitro cytotoxicity, plasma stability, and in vivo efficacy.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cells in vitro, with lower values indicating higher potency.

Linker TypeLinker ExampleAntibody-PayloadCell LineTarget AntigenIC50 (nM)Reference
Protease-CleavableVal-Cit-PABCTrastuzumab-MMAESK-BR-3HER2+1.5
Protease-CleavableVal-Cit-PABCTrastuzumab-MMAEMCF-7HER2->1000
Non-CleavableSMCCTrastuzumab-DM1KPL-4HER2+4.0
pH-Sensitive (Hydrazone)-Gemtuzumab OzogamicinHL-60CD33+~0.1
DisulfideSPDB----
β-glucuronide-----
Exo-Linker (Cleavable)Exo-EVCTrastuzumab-ExatecanKPL-4HER2+0.9

Note: Direct comparison of IC50 values should be done with caution as they are influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.

Plasma Stability

Plasma stability is crucial for minimizing premature payload release and associated off-target toxicity. It is often assessed by measuring the change in the drug-to-antibody ratio (DAR) over time in plasma.

Linker TypeLinker ExampleADCSpeciesTime (days)% DAR RemainingReference
Protease-CleavableGGFG (in T-DXd)Trastuzumab-DeruxtecanRat7~50%
Exo-Linker (Cleavable)Exo-EVCTrastuzumab-ExatecanRat7>50%
Non-CleavableSMCCTrastuzumab EmtansineHuman-High Stability
Protease-CleavableVal-Cit-PABCITC6104ROMouse-Unstable
Aryl Sulfate (Cleavable)OHPASITC6103ROMouse & Human-Stable
In Vivo Efficacy

The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring the change in tumor volume over time.

Linker TypeLinker ExampleADCXenograft ModelDosingTumor Growth InhibitionReference
Protease-CleavableGGFG (in T-DXd)Trastuzumab-DeruxtecanNCI-N87 (Gastric)Single doseSignificant
Exo-Linker (Cleavable)Exo-EVCTrastuzumab-ExatecanNCI-N87 (Gastric)Single doseComparable to T-DXd
Non-Cleavable-C16 Site A-PEG6-C2-MMADBxPC3 (Pancreatic)10 mg/kg, single doseSignificant

Mechanisms of Action and Experimental Workflows

The choice of linker dictates the mechanism of payload release and the subsequent downstream effects. The following diagrams illustrate these pathways and the workflows for their evaluation.

cluster_cleavable Cleavable Linker Mechanism ADC Binds 1. ADC binds to target antigen on cancer cell Internalization_C 2. ADC is internalized via endocytosis ADC Binds->Internalization_C Lysosome_C 3. Trafficking to endosome/lysosome Internalization_C->Lysosome_C Cleavage 4. Linker cleavage by: - Proteases (e.g., Cathepsin B) - Low pH - High Glutathione Lysosome_C->Cleavage Payload Release_C 5. Free payload is released into cytoplasm Cleavage->Payload Release_C Cell Death_C 6. Payload induces cancer cell death Payload Release_C->Cell Death_C Bystander Effect 7. Payload diffuses out to kill neighboring antigen-negative cells Payload Release_C->Bystander Effect

Mechanism of action for an ADC with a cleavable linker.

cluster_non_cleavable Non-Cleavable Linker Mechanism ADC Binds_NC 1. ADC binds to target antigen on cancer cell Internalization_NC 2. ADC is internalized via endocytosis ADC Binds_NC->Internalization_NC Lysosome_NC 3. Trafficking to lysosome Internalization_NC->Lysosome_NC Degradation 4. Antibody is completely degraded by proteases Lysosome_NC->Degradation Payload Release_NC 5. Payload is released as an amino acid-linker- payload conjugate Degradation->Payload Release_NC Cell Death_NC 6. Conjugate induces cancer cell death Payload Release_NC->Cell Death_NC

Mechanism of action for an ADC with a non-cleavable linker.

Start Start: ADC Constructs (Different Linkers) InVitro In Vitro Evaluation Start->InVitro InVivo In Vivo Evaluation Start->InVivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) - Determine IC50 InVitro->Cytotoxicity PlasmaStability Plasma Stability Assay (e.g., LC-MS) - Measure DAR over time InVitro->PlasmaStability Bystander Bystander Effect Assay (Co-culture) InVitro->Bystander DataAnalysis Data Analysis & Comparison Cytotoxicity->DataAnalysis PlasmaStability->DataAnalysis Bystander->DataAnalysis Xenograft Xenograft Model - Tumor Growth Inhibition InVivo->Xenograft PK Pharmacokinetics - ADC half-life InVivo->PK Toxicity Toxicity Studies InVivo->Toxicity Xenograft->DataAnalysis PK->DataAnalysis Toxicity->DataAnalysis Conclusion Conclusion: Select Optimal Linker DataAnalysis->Conclusion

Experimental workflow for comparative evaluation of ADC linkers.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) and specificity of an ADC on antigen-positive versus antigen-negative cells.

Methodology:

  • Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody. Replace the cell culture medium with the ADC dilutions and include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 48-144 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using appropriate software.

Plasma Stability Assay (LC-MS)

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration in human or mouse plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload. Immunoaffinity capture (e.g., using Protein A beads) can be used to isolate the ADC.

  • LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and free payload over time. This allows for the determination of the average drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the percentage of intact ADC or the average DAR remaining over time to determine the stability of the linker. A decrease in the average DAR over time indicates linker instability.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) and subcutaneously implant a human cancer cell line to establish xenograft tumors.

  • Tumor Growth: Allow tumors to grow to a specific size (e.g., 100-300 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer a single intravenous dose of the respective treatments.

  • Monitoring: Monitor tumor volumes and the body weights of the mice regularly (e.g., three times a week).

  • Data Analysis: Plot the mean tumor volume for each group over time. A Kaplan-Meier survival plot can also be generated. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

The selection of a crosslinker is a critical decision in ADC design, with a direct impact on the therapeutic index. Cleavable linkers can offer potent cytotoxicity and the potential for a bystander effect, which is advantageous for treating heterogeneous tumors. Non-cleavable linkers generally provide enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. The optimal choice of linker technology is dependent on the specific target antigen, the properties of the payload, and the desired mechanism of action. As ADC technology continues to advance, novel linker designs with improved stability and more specific cleavage mechanisms are being developed to further enhance the efficacy and safety of this promising class of cancer therapeutics.

References

Evaluating the In Vivo Stability of Aminooxy-PEG3-azide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of linkers is a critical determinant of the therapeutic index of bioconjugates, particularly antibody-drug conjugates (ADCs). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and diminished efficacy. Conversely, a linker that is excessively stable may not release its payload effectively at the target site. This guide provides a comprehensive evaluation of the in vivo stability of the Aminooxy-PEG3-azide linker, comparing its performance with established alternatives, and is supported by experimental data and detailed protocols.

The this compound linker is a bifunctional molecule that provides two key functionalities for bioconjugation. The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime bond.[1][2][3] The azide group participates in highly efficient and stable triazole ring formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[4][5] This dual reactivity allows for the precise and stable connection of biomolecules to payloads or other functional moieties.

Predicted High In Vivo Stability of this compound

While direct, quantitative in vivo stability data for the complete this compound linker is not extensively available in peer-reviewed literature, a strong prediction of its high stability can be made based on the well-documented robustness of its constituent oxime and triazole linkages.

Oxime Bond Stability: The oxime bond formed from the reaction of an aminooxy group and an aldehyde is significantly more stable against hydrolysis compared to other common linkages like hydrazones. Studies have shown that the rate of hydrolysis for oximes is nearly 1000-fold lower than that of simple hydrazones under acidic conditions. This inherent stability is crucial for maintaining the integrity of the bioconjugate in the physiological environment of the bloodstream (pH ~7.4).

Triazole Linkage Stability: The 1,2,3-triazole ring formed via click chemistry is exceptionally stable and resistant to metabolic degradation. It is considered a bio-inert linkage that does not undergo cleavage by endogenous enzymes, contributing significantly to the overall in vivo stability of the conjugate.

Comparative In Vivo Stability of Alternative ADC Linkers

To provide a context for the expected stability of the this compound linker, the following table summarizes the in vivo stability of commonly used linkers in ADC development.

Linker TypeCleavage MechanismIn Vivo Half-life (Examples)Key Characteristics
Dipeptide (e.g., Valine-Citrulline) Protease-cleavable (e.g., Cathepsin B)~144 hours (mouse), ~230 hours (cynomolgus monkey) for a cAC10-valine-citrulline-MMAE ADCHigh plasma stability with specific cleavage in the lysosomal compartment of tumor cells.
Hydrazone pH-sensitive (acid-cleavable)Generally lower than peptide linkers, susceptible to hydrolysis at physiological pH.Designed for release in the acidic tumor microenvironment or endosomes.
Disulfide Thiol-disulfide exchangeVariable, can be engineered for different stability profiles.Cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells.
Thioether (Non-cleavable) Non-cleavableGenerally very high, linked to the antibody's half-life.The payload is released upon degradation of the antibody backbone.
β-glucuronide Enzyme-cleavable (β-glucuronidase)High plasma stability.Specific release in the tumor microenvironment where β-glucuronidase is often overexpressed.

Experimental Protocols for Evaluating In Vivo Linker Stability

Accurate assessment of in vivo linker stability is paramount for the development of safe and effective bioconjugates. The primary methodologies employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo stability of an ADC linker.

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Analysis A ADC Administration (e.g., intravenous injection in rodents) B Serial Blood Sampling (various time points) A->B C Plasma Isolation B->C D Quantification of Total Antibody (ELISA) C->D E Quantification of Conjugated ADC (ELISA or LC-MS) C->E F Quantification of Free Payload (LC-MS/MS) C->F G Calculate Drug-to-Antibody Ratio (DAR) over time D->G E->G H Determine Pharmacokinetic Parameters (e.g., half-life of intact ADC) F->H G->H

Experimental workflow for in vivo ADC linker stability assessment.
Detailed Methodologies

1. Animal Studies:

  • Animal Model: Typically, studies are conducted in rodents (mice or rats).

  • Administration: The ADC is administered intravenously (IV) via the tail vein.

  • Dosing: A single dose is usually administered.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h) via retro-orbital or tail vein bleeding.

  • Plasma Preparation: Plasma is isolated by centrifugation and stored at -80°C until analysis.

2. ELISA-Based Quantification:

  • Total Antibody Assay:

    • Coat a 96-well plate with an anti-human IgG (or species-specific) antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and standards.

    • Wash the plate.

    • Add a detection antibody (e.g., HRP-conjugated anti-human IgG).

    • Wash the plate.

    • Add substrate and measure the absorbance.

  • Conjugated ADC Assay:

    • Coat a 96-well plate with an anti-human IgG antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and standards.

    • Wash the plate.

    • Add a detection antibody that specifically recognizes the payload.

    • Wash the plate.

    • Add a secondary HRP-conjugated antibody if necessary, followed by substrate and absorbance measurement.

3. LC-MS-Based Quantification:

  • Sample Preparation:

    • Intact ADC Analysis (Top-down or Middle-up): Immunoprecipitate the ADC from plasma using anti-human IgG magnetic beads. Elute and analyze by LC-MS to determine the distribution of different drug-to-antibody ratio (DAR) species.

    • Released Payload Analysis (Bottom-up): Precipitate proteins from plasma using an organic solvent (e.g., acetonitrile). Analyze the supernatant by LC-MS/MS to quantify the free payload.

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.

    • Optimize the mass spectrometer parameters for sensitive and specific detection of the analyte of interest.

  • Data Analysis:

    • For intact ADC analysis, deconvolute the mass spectra to determine the relative abundance of each DAR species at different time points.

    • For released payload analysis, use a standard curve to quantify the concentration of the free drug in the plasma samples.

Logical Relationship of Linker Stability Evaluation

The following diagram outlines the logical flow of assessing linker stability and its implications.

G A Linker Selection (e.g., this compound) B In Vitro Stability Assays (e.g., plasma stability) A->B C In Vivo Stability Studies (Pharmacokinetics) B->C Proceed if stable D Quantification of Total Ab, Conjugated ADC, Free Payload C->D E Determination of Linker Half-life and DAR changes D->E F Evaluation of Efficacy and Toxicity E->F G Optimal Linker Identification F->G

Logical flow for the evaluation of linker stability.

Conclusion

The this compound linker is predicted to exhibit high in vivo stability due to the robust nature of its oxime and triazole bonds. This inherent stability is advantageous for minimizing premature drug release and associated off-target toxicity. For a definitive quantitative assessment, dedicated in vivo studies employing the detailed protocols outlined in this guide are recommended. By comparing the pharmacokinetic profile of a bioconjugate utilizing the this compound linker with those of established linkers, researchers can make informed decisions in the design and development of next-generation targeted therapeutics.

References

A Head-to-Head Comparison of Click Chemistry Linkers in PROTAC Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of effective Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in the efficacy of a PROTAC. Among the various methods for linker conjugation, click chemistry has emerged as a powerful and versatile tool. This guide provides an objective, data-driven comparison of the two most prominent click chemistry reactions used in PROTAC synthesis: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This comparison guide delves into the key performance aspects of each reaction, supported by experimental data, to aid in the rational design of PROTACs. We will explore reaction efficiency, kinetics, and the impact of the resulting linker on the final PROTAC's biological activity.

The Rise of Click Chemistry in PROTAC Development

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] Their modular nature, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, lends itself to combinatorial synthesis approaches.[1] Click chemistry, a class of reactions that are rapid, efficient, and biocompatible, has become a favored method for conjugating these components.[3][4] The formation of a stable triazole ring via click chemistry provides a robust connection and allows for the rapid generation of PROTAC libraries with diverse linker lengths and compositions to optimize degradation activity.

At a Glance: CuAAC vs. SPAAC

The two mainstays of click chemistry in PROTAC synthesis are CuAAC and SPAAC. While both achieve the same fundamental transformation—the formation of a triazole ring from an azide and an alkyne—they differ significantly in their mechanism and practical application.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.Catalyst-free; driven by the ring strain of the cyclooctyne.
Reaction Speed Generally faster reaction kinetics.Typically slower than CuAAC.
Biocompatibility The copper catalyst can be cytotoxic, limiting its use in living systems.Highly biocompatible and suitable for in situ and in vivo applications.
Reactants Utilizes terminal alkynes.Employs strained cyclooctynes (e.g., DBCO, BCN).
Byproducts Potential for side reactions related to the catalyst.Generally cleaner reactions with minimal byproducts.

Quantitative Performance in PROTAC Synthesis

A direct head-to-head comparison of CuAAC and SPAAC for the synthesis of the exact same PROTAC is not extensively documented in a single study. However, by examining data from various studies on PROTACs targeting similar proteins, we can draw meaningful comparisons.

Case Study: BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established target for PROTAC-mediated degradation. Several studies have utilized click chemistry to synthesize potent BRD4 degraders.

Table 1: Performance Data for a BRD4-Degrading PROTAC Synthesized via CuAAC

PROTACLinker CompositionSynthesis YieldDC50 (nM)Dmax (%)Reference
BRD4 Degrader ExamplePEG-based with 1,2,3-triazole55-90%~44-181>90%

Table 2: Performance Data for a BRD4-Degrading PROTAC Synthesized via SPAAC

The Impact of the Triazole Linker

The triazole ring formed through click chemistry is not just a passive connector; it can influence the physicochemical properties and biological activity of the PROTAC. The rigid nature of the triazole can impact the conformation of the linker, which in turn affects the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Studies have shown that the position of the triazole within the linker can affect the PROTAC's solubility and lipophilicity, which are critical parameters for cell permeability and overall efficacy.

Experimental Workflows and Protocols

To facilitate the practical application of this guide, we provide diagrams illustrating the key concepts and experimental workflows.

PROTAC_Mechanism

Click_Chemistry_Comparison

Experimental Protocols

General Protocol for PROTAC Synthesis via CuAAC

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in a suitable solvent such as a mixture of tert-butanol and water (1:1).

    • Prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water.

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC.

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

General Protocol for PROTAC Synthesis via SPAAC

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the strained cyclooctyne-functionalized POI ligand (e.g., DBCO-ligand) (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in a biocompatible solvent such as DMSO or a mixture of DMSO and PBS.

  • Reaction Setup:

    • Combine the solutions of the cyclooctyne and azide.

    • Stir the reaction mixture at room temperature or 37 °C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Due to the clean nature of the reaction, work-up may be minimal. The reaction mixture can often be directly purified.

  • Purification:

    • Purify the product by preparative HPLC or other suitable chromatographic techniques to obtain the desired PROTAC.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for PROTAC synthesis depends heavily on the specific application and the stage of the drug discovery process.

  • CuAAC is an excellent choice for the rapid synthesis of PROTAC libraries for initial screening and structure-activity relationship (SAR) studies due to its fast reaction rates and high yields. The resulting 1,4-disubstituted triazole is a stable and rigid linker element. However, the requirement for a copper catalyst makes it less suitable for applications in living systems.

  • SPAAC is the preferred method for applications requiring high biocompatibility, such as the in situ formation of PROTACs (CLIPTACs) or the conjugation of PROTACs to antibodies for targeted delivery. While generally slower than CuAAC, the catalyst-free nature of SPAAC ensures that cellular processes are not perturbed by metal-induced toxicity.

Ultimately, both CuAAC and SPAAC are powerful tools in the medicinal chemist's arsenal for the construction of novel PROTACs. A thorough understanding of their respective advantages and limitations, as outlined in this guide, will enable researchers to make informed decisions and accelerate the development of the next generation of targeted protein degraders.

References

A Comparative Guide to Functional Assays for Validating Biomolecule Activity After Aminooxy-PEG3-azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the conjugation of biomolecules with linkers like Aminooxy-PEG3-azide is a critical step in creating targeted therapeutics, diagnostics, and research tools. This compound is a bifunctional linker that allows for the attachment of a biomolecule to a payload through a stable oxime bond and a versatile azide handle for "click" chemistry. However, it is imperative to validate that the biomolecule retains its biological activity after conjugation. This guide provides a comparative overview of key functional assays to assess the activity of bioconjugates, with a focus on antibody-drug conjugates (ADCs), and compares the expected performance of this compound with common alternative linkers.

The Critical Role of the Linker in Bioconjugate Function

The linker is a crucial component of a bioconjugate, influencing its stability, solubility, and the mechanism of payload release. This compound offers a hydrophilic three-unit polyethylene glycol (PEG) spacer, which can enhance solubility and reduce aggregation. Its aminooxy group reacts with aldehydes or ketones to form a highly stable oxime bond, while the azide group allows for efficient and specific conjugation to alkyne-containing molecules via click chemistry.

Common alternatives to aminooxy-based conjugation include chemistries targeting thiol groups, such as those employing maleimide or succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers. The choice of linker can significantly impact the bioconjugate's performance in functional assays.

Comparative Analysis of Linker Technologies

The stability and reactivity of the linker are paramount to the performance of a bioconjugate. Here, we compare key features of aminooxy conjugation with maleimide-based approaches.

FeatureAminooxy Conjugation (e.g., this compound)Maleimide Conjugation (e.g., SMCC, Mal-amido-PEG8-acid)
Target Functional Group Aldehydes and Ketones (Carbonyls)Thiols (Sulfhydryls)
Resulting Linkage OximeThiosuccinimide ether
Reaction pH Mildly acidic to neutral (pH 4.5-7.0)Neutral (pH 6.5-7.5)
Reaction Speed Can be slower, often catalyzed by anilineGenerally fast
Linkage Stability Highly stable oxime bond, resistant to hydrolysis.[1]Stable thioether bond, but can be susceptible to retro-Michael addition and thiol exchange in the presence of other thiols.[1]
Specificity High, as aldehydes and ketones are less common in native proteins.Highly selective for thiols within the optimal pH range.

Quantitative Comparison of In Vitro Cytotoxicity of ADCs with Different Linkers

Antibody-Drug Conjugate (ADC) Target & PayloadLinker TypeCell LineIC50 (pM)Reference
Anti-FRα - IGNl-Ala-l-Ala (cleavable)KB7[2]
Anti-FRα - IGNd-Ala-l-Ala (cleavable)KB8[2]
Anti-FRα - IGNl-Ala-d-Ala (cleavable)KB5[2]
Anti-FRα - IGNd-Ala-d-Ala (cleavable)KB9
Anti-FRα - IGNl-Ala-l-Ala (cleavable)NCI-H211080
Anti-FRα - IGNd-Ala-l-Ala (cleavable)NCI-H2110300
Trastuzumab-MMAEVal-Cit (cleavable)BT-47414.3
Trastuzumab-DM1SMCC (non-cleavable)BT-47433

Note: Lower IC50 values indicate higher potency. The data are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Experimental Protocols for Key Functional Assays

Here, we provide detailed methodologies for essential functional assays to validate the activity of bioconjugates.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a bioconjugate.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Bioconjugate and unconjugated controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the bioconjugate, unconjugated antibody, and free payload in complete medium. Add 100 µL of the dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the bioconjugate concentration and determine the IC50 value using a non-linear regression model.

Antibody Internalization Assay by Flow Cytometry

This assay quantifies the amount of antibody-antigen complex internalized by the target cells.

Materials:

  • Target cells

  • Fluorescently labeled bioconjugate

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Trypsin or other cell detachment solution

  • Quenching solution (e.g., trypan blue or an anti-fluorophore antibody)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer at a concentration of 1x10^6 cells/mL.

  • Antibody Binding: Incubate the cells with the fluorescently labeled bioconjugate at a predetermined optimal concentration on ice for 30-60 minutes to allow binding to surface antigens without internalization.

  • Induction of Internalization: Wash the cells with cold PBS to remove unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should be kept on ice (0-hour time point).

  • Stopping Internalization: At each time point, stop the internalization by placing the cells on ice and washing with cold FACS buffer.

  • Quenching of Surface Fluorescence: Resuspend the cells in cold quenching solution to extinguish the fluorescence of the non-internalized antibody on the cell surface.

  • Data Acquisition: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: The increase in MFI over time corresponds to the amount of internalized bioconjugate. Calculate the percentage of internalization at each time point relative to the total bound antibody at time zero (without quenching).

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This assay is used to determine if the conjugation process has affected the binding affinity of the biomolecule to its target.

Materials:

  • 96-well high-binding microplate

  • Target antigen

  • Bioconjugate and unconjugated antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (if the primary antibody is not directly labeled)

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer and incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Antibody Incubation: Wash the plate and add serial dilutions of the bioconjugate and unconjugated antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: If using an unlabeled primary antibody, wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate to each well. Incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well to quench the reaction, resulting in a yellow color.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 (half-maximal effective concentration) for both the conjugated and unconjugated antibody to assess any changes in binding affinity.

Visualization of Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and relevant signaling pathways.

G cluster_0 Bioconjugation cluster_1 Functional Assays Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker This compound Linker->Conjugation Payload Payload (e.g., Drug, Fluorophore) Payload->Conjugation Bioconjugate Purified Bioconjugate Conjugation->Bioconjugate Binding Binding Assay (ELISA) Bioconjugate->Binding Internalization Internalization Assay (Flow Cytometry) Bioconjugate->Internalization Cytotoxicity Cytotoxicity Assay (MTT) Bioconjugate->Cytotoxicity Data_Analysis Data Analysis & Validation of Activity Binding->Data_Analysis Assess Affinity Internalization->Data_Analysis Quantify Uptake Cytotoxicity->Data_Analysis Determine Potency (IC50)

Caption: Experimental workflow for the conjugation and functional validation of a biomolecule.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3 HER3 Receptor HER3->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binds Lysosome Lysosome ADC->Lysosome Internalization Payload_Release Payload Release Lysosome->Payload_Release Payload_Release->Proliferation Inhibits

Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.

Linker_Comparison cluster_aminooxy This compound cluster_maleimide Maleimide Linkers (e.g., SMCC) AO_Target Target: Aldehyde/Ketone AO_Linkage Linkage: Stable Oxime AO_Target->AO_Linkage AO_Pros Pros: - High Stability - Bioorthogonal AO_Linkage->AO_Pros AO_Cons Cons: - Slower Reaction AO_Linkage->AO_Cons Bioconjugate Bioconjugate Performance AO_Pros->Bioconjugate Impacts AO_Cons->Bioconjugate Impacts Mal_Target Target: Thiol Mal_Linkage Linkage: Thiosuccinimide Ether Mal_Target->Mal_Linkage Mal_Pros Pros: - Fast Reaction - High Selectivity for Thiols Mal_Linkage->Mal_Pros Mal_Cons Cons: - Potential for Retro-Michael Addition Mal_Linkage->Mal_Cons Mal_Pros->Bioconjugate Impacts Mal_Cons->Bioconjugate Impacts

Caption: Comparison of Aminooxy and Maleimide conjugation chemistries.

Conclusion

Validating the functional activity of a biomolecule after conjugation is a critical step in the development of novel therapeutics and research reagents. The choice of linker, such as this compound, plays a pivotal role in the stability and performance of the final bioconjugate. While direct comparative functional data for this compound against other linkers in the public domain is limited, its underlying chemistry suggests the formation of highly stable conjugates. The provided experimental protocols for cytotoxicity, internalization, and binding affinity assays offer a robust framework for researchers to quantitatively assess the performance of their bioconjugates and make informed decisions in their development pipeline. The use of a panel of functional assays is essential for a comprehensive understanding of the bioconjugate's activity and for ensuring its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Aminooxy-PEG3-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Aminooxy-PEG3-azide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. This compound is a heterobifunctional linker containing both an aminooxy group and an azide group.[1][2][3] While some safety data sheets (SDS) may not classify it as hazardous under specific regulations, it is crucial to recognize the potential dangers associated with its azide functional group and handle it with care.[4][5]

Core Safety Principles and Hazard Assessment

Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with the components of this compound:

  • Azido Compounds :

    • Explosivity : Organic azides can be sensitive to shock, heat, friction, and light, leading to violent decomposition. They can also form highly shock-sensitive and explosive heavy metal azides with metals such as lead, copper, silver, and mercury.

    • Toxicity : Azides are acutely toxic, with effects similar to cyanide.

    • Reactivity with Acids : Azides react with acids to produce hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.

    • Plumbing Hazards : Never dispose of azide solutions down the drain. This can lead to the formation of explosive metal azides in copper or lead pipes.

  • Aminooxy Compounds : These compounds can be highly reactive and sensitive.

  • Polyethylene Glycol (PEG) : The PEG component of the molecule is considered biodegradable and does not bioaccumulate in the environment. However, this does not negate the hazards of the azide group.

A crucial aspect of assessing the stability of an organic azide is the carbon-to-nitrogen (C/N) ratio. A general guideline is that the number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C8H18N4O4), the C/N ratio is 2, which suggests it can be synthesized and isolated but should be handled with care.

Quantitative Data Summary
PropertyValueSource
Chemical FormulaC8H18N4O4
Molecular Weight234.26 g/mol
Carbon to Nitrogen Ratio2
Recommended Storage-20°C for long term

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Chemical deactivation of the azide group is a possible alternative for experts under controlled conditions, but direct disposal through a licensed service is the safest approach for most laboratory settings.

Method 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method for disposing of this compound.

Experimental Protocol:

  • Segregation and Labeling :

    • Store waste this compound in a dedicated, sealed, and compatible container. Do not mix it with other chemical waste, especially acidic waste or heavy metal waste.

    • Clearly label the container as "Hazardous Waste: this compound" and include any other components of the waste stream. Do not use abbreviations.

  • Container Management :

    • Ensure the waste container is leak-proof and kept closed except when adding waste.

    • Store the container in a cool, dry, and well-ventilated area away from heat, light, and sources of shock or friction.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the Safety Data Sheet (SDS) and a full characterization of the waste to the disposal company.

Method 2: Chemical Deactivation (For Experienced Personnel Only)

Chemical deactivation of the azide can render the waste non-hazardous before disposal. This procedure should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place. The following is a general procedure for the destruction of organic azides; however, it should be adapted and tested on a small scale first.

Experimental Protocol:

  • Preparation :

    • In a fume hood, prepare a reaction vessel (e.g., a three-necked flask) equipped with a stirrer and a dropping funnel.

    • Dilute the this compound waste with a compatible organic solvent if it is in a concentrated form.

  • Reduction of the Azide :

    • A common method for reducing organic azides is treatment with a reducing agent such as triphenylphosphine or Staudinger ligation reagents. The resulting amine is generally more stable.

    • Slowly add the reducing agent to the stirred azide solution. The reaction may be exothermic, so cooling might be necessary.

    • Monitor the reaction to ensure the complete destruction of the azide group (e.g., by TLC or IR spectroscopy).

  • Final Disposal :

    • Once the azide has been completely destroyed, the resulting solution should be evaluated for any remaining hazards.

    • Neutralize the solution if necessary and dispose of it as chemical waste according to your institution's guidelines. Even after deactivation, it is best to have it removed by a hazardous waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_decision cluster_direct cluster_deactivation start This compound Waste assess Assess Hazards: - Azide Group (Toxic, Explosive Potential) - Reactivity with Acids and Metals start->assess decision Choose Disposal Method assess->decision direct_dispose Direct Disposal as Hazardous Waste decision->direct_dispose Recommended & Safest deactivate Chemical Deactivation (Expert Use Only) decision->deactivate Alternative for Experts collect Collect in a labeled, compatible container direct_dispose->collect segregate Segregate from incompatible waste (acids, metals) collect->segregate contact_ehs Contact EH&S or licensed waste disposal company segregate->contact_ehs small_scale Perform small-scale test reaction deactivate->small_scale reduce Reduce azide to a more stable compound (e.g., amine) small_scale->reduce verify Verify complete decomposition of azide reduce->verify dispose_final Dispose of resulting waste according to institutional guidelines verify->dispose_final

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Aminooxy-PEG3-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Aminooxy-PEG3-azide, a bifunctional linker molecule commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2][3] Due to the presence of an azide functional group, this compound requires careful handling to mitigate risks associated with potential toxicity and reactivity.[4][5]

Immediate Safety and Handling Protocols

All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. A blast shield is also recommended as a precautionary measure due to the energetic nature of azide compounds. It is imperative to prevent contact with acids, strong oxidizing agents, and heavy metals, as this can lead to the formation of highly toxic and explosive substances. Use only plastic or ceramic spatulas for handling the solid form of this compound.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound:

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves are the standard. For higher-risk operations, consider wearing silver shield gloves underneath nitrile gloves.Azides can be absorbed through the skin; double-gloving provides an additional barrier against contamination.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes.Protects against accidental splashes and potential reactions.
Body Protection A fully buttoned, flame-retardant lab coat must be worn. For tasks with a higher risk of exposure, Tyvek sleeves or a gown are recommended.Prevents skin contact with the compound.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 1306615-51-9
Molecular Formula C8H18N4O4
Molecular Weight 234.26 g/mol
Appearance Solid powder or colorless oil
Purity >95%
Solubility Soluble in DMSO, DCM, THF, acetonitrile, and DMF. The hydrophilic PEG spacer increases solubility in aqueous media.
Storage Store in a dry, dark environment. Short-term storage at 0-4°C (days to weeks) and long-term storage at -20°C (months to years).

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling and Experimental Use cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) and this guide. prep_ppe Don appropriate Personal Protective Equipment (PPE). prep_sds->prep_ppe prep_hood Prepare a certified chemical fume hood with a blast shield. prep_ppe->prep_hood handle_weigh Weigh the compound using a plastic or ceramic spatula. handle_dissolve Dissolve in an appropriate solvent within the fume hood. handle_weigh->handle_dissolve handle_reaction Perform the experiment, avoiding contact with incompatible materials. handle_dissolve->handle_reaction disp_collect Collect all liquid and solid waste in a designated hazardous waste container. disp_label Clearly label the waste container with its contents. disp_collect->disp_label disp_contact Contact your institution's Environmental Health & Safety (EHS) office for disposal. disp_label->disp_contact

Safe Handling Workflow for this compound

Disposal Plan

Under no circumstances should this compound or its solutions be poured down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.

Waste Collection:

  • Liquid Waste: All aqueous and organic waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated solid waste, including gloves, absorbent paper, and other disposable materials, should be placed in a separate, clearly labeled hazardous waste container.

Do not mix azide waste with acidic waste in the same container.

Decontamination and Disposal: For deactivation of residual azides in laboratory equipment, a solution of sodium nitrite and nitrous acid can be used to decompose the azide into nitrogen gas. This procedure should only be performed by trained personnel in a chemical fume hood.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

Spill Response Protocol

Small Spills (within a fume hood):

  • Alert others in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill using a chemical absorbent material.

  • Collect the absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable decontamination solution, followed by soap and water.

Large Spills or Spills Outside of a Fume Hood:

  • Evacuate the area immediately.

  • Alert others and prevent entry to the contaminated area.

  • Contact your institution's EHS department or emergency response team for assistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.